molecular formula C10H7ClN2O B1603021 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde CAS No. 870837-48-2

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No.: B1603021
CAS No.: 870837-48-2
M. Wt: 206.63 g/mol
InChI Key: YRLOTOVVZIPPHC-UHFFFAOYSA-N
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Description

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS 870837-48-2) is a high-purity chemical building block with significant applications in medicinal and antifungal research. This compound features both an imidazole ring and a benzaldehyde group, making it a versatile precursor for synthesizing more complex molecules. Its primary research value lies in its role as a key intermediate for the development of novel chalcone-imidazole hybrid compounds . Such hybrids are being investigated for their potent antifungal properties, particularly against Aspergillus fumigatus , the pathogen responsible for pulmonary aspergillosis . The compound is supplied with the following specifications: Molecular Formula: C 10 H 7 ClN 2 O, Molecular Weight: 206.63 g/mol . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLOTOVVZIPPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635246
Record name 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde
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Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-48-2
Record name 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document consolidates all available information on its chemical identity and fundamental properties. However, it is critical to note that detailed experimental data regarding its physical properties, such as melting and boiling points, and solubility, are not widely available in published literature or commercial databases. This guide presents the known information and highlights areas where further experimental characterization is required.

Introduction and Chemical Identity

This compound is a substituted benzaldehyde derivative featuring a chlorine atom and an imidazole ring attached to the phenyl group. The unique combination of an electrophilic aldehyde, a halogenated aromatic ring, and a heterocyclic imidazole moiety makes this compound a versatile building block in organic synthesis. Its structural features suggest potential applications as an intermediate in the development of novel pharmaceutical agents and functional materials.

Key Identifiers:

  • CAS Number: 870837-48-2

  • Molecular Formula: C₁₀H₇ClN₂O

  • Molecular Weight: 206.6 g/mol [1]

The structural arrangement of the chloro, imidazolyl, and formyl groups on the benzene ring dictates its reactivity and potential biological interactions. The aldehyde group can participate in various reactions, including reductive aminations and condensations, while the imidazole ring can act as a hydrogen bond acceptor or a ligand for metal coordination. The chlorine atom influences the electronic properties of the aromatic ring, impacting its reactivity and metabolic stability.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough search of scientific literature and chemical supplier databases reveals a notable absence of experimentally determined physical properties for this compound. This lack of data underscores the need for primary characterization of this compound.

PropertyValueSource
Melting Point Not Available[2][3]
Boiling Point Not Available[2][3]
Solubility Not Available
Appearance Not specified (likely a solid)

Due to the absence of experimental data, computational predictions can offer initial estimates. However, these should be used with caution and validated experimentally.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 3-chloro-4-fluorobenzaldehyde with imidazole in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution would displace the fluoride ion with the imidazole nitrogen.

Proposed Synthesis start 3-Chloro-4-fluorobenzaldehyde + Imidazole conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->conditions product This compound conditions->product

References

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde CAS number 870837-48-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 870837-48-2)

Introduction

This compound is a substituted aromatic aldehyde that has emerged as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group, a halogenated phenyl ring, and an imidazole moiety, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The imidazole ring is a well-known pharmacophore present in numerous natural products and commercial drugs, while the chloro- and aldehyde-substituted benzene ring offers multiple points for chemical modification.[1][3] This combination makes the compound an attractive starting material for developing novel therapeutic agents, including potential antifungal compounds and kinase inhibitors.[2][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the physicochemical properties, synthesis, mechanistic insights, reactivity, and safe handling of this important chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 870837-48-2[5][6]
Molecular Formula C₁₀H₇ClN₂O[5][6]
Molecular Weight 206.63 g/mol [5][6]
Appearance Solid (form may vary)N/A
Purity Typically ≥97%[6]

Synthesis and Mechanistic Rationale

The primary route for synthesizing N-aryl imidazoles, such as the title compound, is through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or coupling.[7][8] This method facilitates the formation of a C-N bond between an aryl halide and the nitrogen atom of the imidazole ring.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann reaction for N-arylation has been a cornerstone of synthetic chemistry for over a century.[8] While modern variations often use palladium, the copper-catalyzed version remains highly effective for coupling imidazoles with aryl halides.[9] The reaction typically involves heating an aryl halide with imidazole in the presence of a copper catalyst and a base.

The generally accepted mechanism, while complex, is believed to proceed through the following key stages:

  • Formation of a Copper(I) Imidazolide: The base deprotonates the imidazole, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center. This step is often the rate-limiting step and is more facile with more reactive aryl halides (I > Br > Cl).

  • Reductive Elimination: The final step involves the reductive elimination from the copper complex to form the desired C-N bond of the N-arylimidazole product and regenerate the active copper catalyst.[10]

The choice of starting material (e.g., 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-bromobenzaldehyde) is critical. The carbon-fluorine bond is generally stronger and less reactive in nucleophilic aromatic substitution than carbon-bromine or carbon-iodine bonds. Therefore, a more reactive halide at the 4-position is typically preferred for the Ullmann coupling, allowing for selective substitution without disturbing the chlorine at the 3-position.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 3-Chloro-4-fluorobenzaldehyde (or 3-Chloro-4-bromobenzaldehyde) P This compound A->P Ullmann Condensation B Imidazole B->P Ullmann Condensation C Copper Catalyst (e.g., CuI, Copper Powder) C->P D Base (e.g., K₂CO₃, Cs₂CO₃) D->P E Solvent (e.g., DMF, DMSO) E->P F Heat (e.g., 110-150 °C) F->P

Caption: General workflow for the copper-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Ullmann-type reactions.[11] Researchers should optimize conditions based on their specific starting materials and scale.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde (1 equivalent)

  • Imidazole (1.5-2 equivalents)

  • Copper(I) Iodide (CuI) (0.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents), dried

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzaldehyde, imidazole, CuI, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The use of an inert atmosphere prevents oxidation of the copper catalyst.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Structural elucidation is critical for verifying the successful synthesis of the target compound. While a specific spectrum for the title compound is not publicly available, the expected spectroscopic features can be predicted based on its structural analogues, such as 4-(1H-imidazol-1-yl)benzaldehyde.[12]

SpectroscopyExpected Features
¹H NMR - Aldehyde Proton (CHO): A singlet peak at ~9.9-10.1 ppm.[12]- Aromatic Protons: Signals in the aromatic region (7.5-8.2 ppm). The substitution pattern will lead to specific doublet and doublet of doublets splitting patterns.- Imidazole Protons: Three distinct signals, typically between 7.2 and 8.0 ppm, corresponding to the three protons on the imidazole ring.[12]
¹³C NMR - Carbonyl Carbon (C=O): A signal around 190-192 ppm.[12]- Aromatic & Imidazole Carbons: Multiple signals in the range of 117-145 ppm.[12]
IR Spectroscopy - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[12]- C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.[12]- Aromatic C=C Stretch: Medium to strong bands in the 1500-1600 cm⁻¹ region.[12]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Aldehyde Group: This is the primary site for derivatization. It readily participates in a variety of classical organic reactions:

    • Claisen-Schmidt Condensation: Reacts with ketones or acetophenones in the presence of a base to form chalcones (α,β-unsaturated ketones), which are scaffolds for many biologically active molecules, including potential antifungal agents.[4]

    • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid, providing another functional handle for further modification (e.g., amide coupling).

  • The Imidazole Ring: The nitrogen atoms of the imidazole ring can act as ligands for metal coordination or can be quaternized to form imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) or can be used as ionic liquids.[1]

Reactivity Pathways Diagram

G cluster_reactions Reactions at the Aldehyde Group cluster_products Derivative Scaffolds Core This compound R1 Claisen-Schmidt Condensation (+ R-CO-CH₃, Base) Core->R1 R2 Reductive Amination (+ R₂NH, [H]) Core->R2 R3 Oxidation (+ [O]) Core->R3 P1 Chalcone Derivative (Antifungal Precursor) R1->P1 P2 Substituted Benzylamine R2->P2 P3 Carboxylic Acid Derivative R3->P3

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[13][14]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

    • Avoid contact with skin and eyes.[13]

    • Avoid the formation of dust and aerosols.[13]

    • Keep away from sources of ignition and prevent the buildup of electrostatic charge.[15]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

    • Some suppliers note that the material may be light-sensitive, so storage in an opaque container is advisable.[16]

  • First-Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[14]

  • Disposal:

    • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[13]

Conclusion

This compound stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined reactivity, centered on the aldehyde functional group, allows for its incorporation into a wide range of complex molecular architectures. The strategic placement of the chloro and imidazole substituents provides a framework for fine-tuning the steric and electronic properties of derivative compounds, making it an indispensable tool in the rational design of new pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for leveraging its full potential in research and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, N-arylated imidazole scaffolds are of paramount importance, frequently appearing in biologically active compounds.[1] The title compound, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, represents a key synthetic intermediate, combining the reactive aldehyde functionality with a strategically substituted aromatic core. The precise arrangement of the chloro and imidazole substituents on the benzaldehyde ring creates a unique electronic and steric environment, making rigorous structural confirmation essential for its application in drug development and chemical synthesis.

This technical guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. As no complete experimental dataset for this specific molecule is published, this document synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to predict and interpret its spectral features. This approach serves as both a practical reference for researchers synthesizing this molecule and a pedagogical tool for understanding structure-property relationships in complex aromatic systems.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a fascinating case for spectroscopic analysis. It features a trisubstituted benzene ring, an aldehyde group, and an imidazole heterocycle. Each component contributes distinct and predictable signals, which, when analyzed together, provide an unambiguous "fingerprint" of the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Proton Environments and Couplings

Proton NMR is arguably the most powerful tool for confirming the substitution pattern on the aromatic rings. The chemical shift of each proton is influenced by the electron-withdrawing effects of the aldehyde and chlorine atom, and the complex electronic nature of the imidazole ring.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H7 (CHO)9.9 - 10.1Singlet (s)-1HHighly deshielded aldehyde proton, typical range is 9-10 ppm.[2][3]
H2' (Im)7.9 - 8.1Singlet (s)-1HProton on C2 of imidazole is typically the most downfield due to adjacent nitrogens.
H2 (Ar)7.8 - 7.9Doublet (d)J ≈ 2.01HOrtho to the aldehyde group and meta to the chlorine; deshielded. Small meta coupling to H6.
H6 (Ar)7.7 - 7.8Doublet of doublets (dd)J ≈ 8.5, 2.01HOrtho to H5 and meta to H2. Deshielded by the adjacent aldehyde group.
H5 (Ar)7.5 - 7.6Doublet (d)J ≈ 8.51HOrtho to H6 and the imidazole group. Experiences less deshielding than H2 and H6.
H4' (Im)7.3 - 7.4Triplet (t) or Singlet (s)J ≈ 1.31HProtons on C4 and C5 of imidazole often have similar shifts and may appear as a single peak or closely coupled multiplets.
H5' (Im)7.2 - 7.3Triplet (t) or Singlet (s)J ≈ 1.31HSimilar environment to H4', slight difference due to proximity to the benzene ring.

Note: Predictions are based on analysis of similar structures and standard chemical shift tables. The solvent used (e.g., CDCl₃ or DMSO-d₆) will influence the exact peak positions.[4][5]

Causality and Interpretation
  • Aldehyde Proton (H7): The most downfield signal, typically above 9.5 ppm, is the unambiguous signature of the aldehyde proton.[6] Its singlet nature arises from the absence of adjacent protons.

  • Benzene Ring Protons (H2, H5, H6): This region will display a characteristic three-proton AXM spin system.

    • H2 is ortho to the strongly electron-withdrawing aldehyde group, placing it significantly downfield. It will appear as a narrow doublet due to a small meta-coupling to H6.

    • H6 is also ortho to the aldehyde, but its ortho-coupling to H5 will split it into a doublet of doublets.

    • H5 is ortho to the imidazole-substituted carbon (C4) and will be the most upfield of the aromatic protons, appearing as a doublet from its coupling to H6.

  • Imidazole Ring Protons (H2', H4', H5'):

    • H2' is positioned between two nitrogen atoms, resulting in significant deshielding and a downfield chemical shift, typically appearing as a sharp singlet.

    • H4' and H5' are in more electron-rich environments and will appear further upfield. They may show weak coupling to each other.

G cluster_Aromatic Aromatic Region (Benzene) cluster_Imidazole Aromatic Region (Imidazole) cluster_Aldehyde Aldehyde Region H2 H2 (d) H6 H6 (dd) H6->H2 J ≈ 2.0 Hz (meta) H5 H5 (d) H6->H5 J ≈ 8.5 Hz (ortho) H2_im H2' (s) H4_im H4' (s/t) H5_im H5' (s/t) H4_im->H5_im J ≈ 1.3 Hz H_CHO H7 (s)

Caption: Predicted ¹H NMR spin systems and key coupling interactions.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 (CHO)190 - 195The carbonyl carbon of an aromatic aldehyde is highly deshielded.[3]
C4 (Ar)140 - 145Quaternary carbon attached to the electronegative imidazole nitrogen.
C2' (Im)137 - 140Carbon between two nitrogens in the imidazole ring.
C1 (Ar)135 - 138Quaternary carbon attached to the aldehyde group.
C3 (Ar)133 - 136Quaternary carbon attached to the chlorine atom.
C2 (Ar)131 - 133Deshielded by the adjacent aldehyde group.
C6 (Ar)128 - 130Aromatic CH carbon.
C4'/C5' (Im)120 - 125Carbons in the imidazole ring, typically found in this region.
C5 (Ar)118 - 122Aromatic CH carbon, likely the most shielded of the benzene carbons.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for the rapid identification of the key functional groups within the molecule. The spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3150MediumC-H StretchImidazole & Aromatic C-H
2820 - 2880WeakC-H Stretch (Fermi Doublet)Aldehyde C-H
2720 - 2780WeakC-H Stretch (Fermi Doublet)Aldehyde C-H
1695 - 1715 Strong, Sharp C=O Stretch Aromatic Aldehyde
1580 - 1610Medium-StrongC=C StretchAromatic Ring
1450 - 1550MediumC=C / C=N StretchAromatic & Imidazole Rings
1200 - 1300MediumC-N StretchAryl-N (Imidazole)
750 - 850StrongC-H Out-of-plane BendTrisubstituted Benzene
680 - 780Medium-StrongC-Cl StretchAryl-Chloride
Causality and Interpretation

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1705 cm⁻¹ and the pair of weak C-H stretching bands between 2720-2880 cm⁻¹.[7][8] The presence of both is a definitive indicator of an aldehyde functional group.[9] The C=O frequency is slightly lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[8] The presence of multiple bands in the 1450-1610 cm⁻¹ region confirms the aromatic systems, while a band in the 680-780 cm⁻¹ range would support the presence of the C-Cl bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data
m/zIonPredicted Relative AbundanceRationale
206 / 208 [M]⁺ Medium Molecular ion peak . The M+2 peak at m/z 208 will have ~1/3 the intensity of the M+ peak at m/z 206, which is the characteristic isotopic signature for a monochlorinated compound.[10]
205 / 207[M-H]⁺HighLoss of the acidic aldehyde proton is a very common and favorable fragmentation for benzaldehydes.[11]
178 / 180[M-CO]⁺MediumLoss of a neutral carbon monoxide molecule from the [M-H]⁺ ion.
177 / 179[M-CHO]⁺HighLoss of the entire formyl radical (-CHO), leading to a stable chloro-imidazolyl-phenyl cation. This is often the base peak for benzaldehydes.[11]
142[M-CHO-Cl]⁺MediumSubsequent loss of a chlorine radical from the m/z 177 fragment.
111[C₆H₄N₂]⁺MediumFragment corresponding to the imidazolyl-phenyl cation after cleavage of the chlorine.
68[C₃H₄N₂]⁺MediumImidazole cation.
Causality and Interpretation

The primary diagnostic feature in the mass spectrum will be the molecular ion cluster at m/z 206 and 208 . The ~3:1 intensity ratio of these peaks is definitive proof of the presence of one chlorine atom.[10] The fragmentation will likely be dominated by the loss of the hydrogen atom (M-1) and the formyl radical (M-29), which are characteristic pathways for aromatic aldehydes.[11][12] Subsequent fragmentation would involve losses from the substituted phenyl ring.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[13]

  • ¹H Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with 1024-4096 scans is typically required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[7]

  • Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[13]

  • Processing: The spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

G cluster_Workflow General Spectroscopic Analysis Workflow Sample Pure Sample of This compound NMR_Prep NMR Sample Prep (Dissolve in CDCl₃/DMSO-d₆) Sample->NMR_Prep IR_Prep IR Sample Prep (ATR or KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Intro (Direct Probe/GC) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq EI-MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragments) MS_Acq->MS_Data Analysis Combined Structural Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Conclusion Structure Confirmed Analysis->Conclusion

Caption: A standardized workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The predicted spectra reveal a unique set of features that, when observed experimentally, would provide unequivocal confirmation of its structure. Key identifiers include the aldehyde proton signal above 9.9 ppm in ¹H NMR, the strong C=O stretch near 1705 cm⁻¹ in the IR spectrum, and the characteristic M⁺/M+2 isotopic cluster at m/z 206/208 in the mass spectrum. This guide provides a robust framework for researchers to validate the synthesis of this important chemical building block, ensuring its identity and purity for subsequent applications.

References

Solubility and stability of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry, likely as a key intermediate in the synthesis of bioactive molecules. The imidazole ring is a common feature in many pharmaceuticals due to its desirable physicochemical properties, including potential for high stability and aqueous solubility.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of medicinal chemistry and regulatory guidelines to provide a robust framework for its characterization. The protocols and insights presented herein are grounded in the standards set forth by the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

Introduction to this compound

The molecular structure of this compound, which features a chlorinated benzaldehyde scaffold linked to an imidazole ring, suggests its potential as a versatile building block in drug discovery. The imidazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, which can act as hydrogen bond donors and acceptors, often enhancing the aqueous solubility and binding interactions of a molecule with biological targets.[3][4] The aldehyde group is a reactive functional group that can participate in various chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The chloro-substitution can influence the electronic properties and metabolic stability of the compound.

Understanding the solubility and stability of this compound is a critical first step in its evaluation for any application in drug development. Solubility directly impacts bioavailability, formulation, and administration routes, while stability determines the shelf-life, storage conditions, and potential for degradation into impurities that could affect safety and efficacy.[5][6]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O[7]
Molecular Weight 206.63 g/mol [7]
CAS Number 870837-48-2[8]
Predicted LogP ~1.5 - 2.5(Predicted)
pKa (Imidazole) ~6.5 - 7.0 (basic)(Predicted)

The presence of the imidazole ring, a polar heterocycle, is expected to contribute favorably to the aqueous solubility of the molecule, especially in acidic conditions where the imidazole nitrogen can be protonated.[4]

Solubility Profile: A Practical Approach

A comprehensive understanding of a compound's solubility in various media is fundamental for its development. This section outlines a systematic approach to determining the solubility of this compound.

Theoretical Considerations

The solubility of this compound will be governed by the interplay of its functional groups with the solvent. The imidazole ring can engage in hydrogen bonding, while the aromatic rings contribute to its lipophilicity. In aqueous media, solubility is expected to be pH-dependent due to the basic nature of the imidazole ring. At pH values below its pKa, the compound will be protonated, forming a more soluble salt.

Experimental Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Factors Influencing Solubility
  • pH: As mentioned, solubility in aqueous buffers is expected to increase at lower pH values.

  • Temperature: Solubility is generally endothermic, meaning it increases with temperature.

  • Co-solvents: The use of co-solvents like ethanol or propylene glycol in aqueous formulations can significantly enhance solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[9][10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing and are a key requirement of regulatory bodies like the FDA and EMA, as outlined in the ICH guidelines.[5][11][12]

Objectives of Forced Degradation Studies
  • To identify potential degradation products.[5]

  • To elucidate degradation pathways.[10]

  • To determine the intrinsic stability of the molecule.[6]

  • To develop and validate a stability-indicating analytical method.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow API API Batch of This compound Stress_Conditions Stress Conditions API->Stress_Conditions Expose to Hydrolysis Acid/Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) Stress_Conditions->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress_Conditions->Thermal Photochemical Photochemical Stress (ICH Q1B Light Conditions) Stress_Conditions->Photochemical Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Deg_Products Identification of Degradation Products Data_Evaluation->Deg_Products Deg_Pathways Elucidation of Degradation Pathways Data_Evaluation->Deg_Pathways Method_Validation Validation of Analytical Method Data_Evaluation->Method_Validation

Caption: Workflow for a Forced Degradation Study.

Recommended Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] The conditions below are starting points and should be optimized.

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48 hoursHydrolysis of the imidazole ring (unlikely under mild conditions)
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48 hoursPotential for Cannizzaro reaction of the aldehyde at high pH and temperature
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aldehyde to a carboxylic acid
Thermal Degradation Solid-state at 80°C for 48 hoursGeneral decomposition
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)[13]Photochemical reactions, potential for dimerization or oxidation
Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products, ensuring that the measurement of the parent compound is accurate and not inflated by co-eluting peaks.

Analytical Techniques for Characterization

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.

Recommendations for Storage and Handling

Based on the chemical structure, the following general storage and handling guidelines are recommended until specific stability data is available:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. Protection from light is advisable due to the potential for photochemical reactivity.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, a robust characterization can be achieved by applying the principles and protocols outlined in this guide. The presence of the imidazole moiety suggests favorable properties, but a systematic investigation through thermodynamic solubility studies and comprehensive forced degradation is imperative for its successful application in drug discovery and development. The insights gained from such studies will be critical for formulation development, defining storage conditions, and ensuring the quality, safety, and efficacy of any resulting therapeutic agent.

References

3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde synthesis pathway from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive technical overview for the synthesis of this compound, a key building block in pharmaceutical research and drug development. The imidazole moiety is a crucial pharmacophore found in numerous biologically active compounds, making its derivatives valuable intermediates in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway, mechanistic rationale, and practical experimental protocols.

Introduction and Strategic Overview

This compound (CAS No. 870837-48-2) is an aromatic aldehyde featuring a chloro-substituted benzene ring functionalized with an imidazole group.[3] This specific substitution pattern makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

The most logical and efficient synthetic strategy for this target molecule is a direct N-arylation of imidazole via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is predicated on the use of a readily available, appropriately activated starting material, 3-Chloro-4-fluorobenzaldehyde. The fluorine atom at the C-4 position is an excellent leaving group for SNAr, and its departure is facilitated by the electron-withdrawing effect of the para-aldehyde group, which stabilizes the intermediate Meisenheimer complex.[4][5]

The Core Synthesis Pathway: A Mechanistic Perspective

The chosen pathway involves the reaction of 3-Chloro-4-fluorobenzaldehyde with imidazole in the presence of a non-nucleophilic base.

Overall Reaction Scheme:

Caption: SNAr synthesis of the target compound.

Experimental Protocol (Self-Validating System)

This protocol provides a detailed, step-by-step methodology for the synthesis, designed to be reproducible and verifiable.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Stoichiometric RatioQuantity
3-Chloro-4-fluorobenzaldehyde158.5634328-61-51.0 eq1.59 g (10.0 mmol)
Imidazole68.08288-32-41.2 eq0.82 g (12.0 mmol)
Potassium Carbonate (anhydrous)138.21584-08-72.0 eq2.76 g (20.0 mmol)
Dimethylformamide (DMF)73.0968-12-2-20 mL
Ethyl Acetate88.11141-78-6-For extraction
Brine (Saturated NaCl solution)---For washing
Magnesium Sulfate (anhydrous)120.377487-88-9-For drying

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : To confirm the proton environment. Expected signals would include the aldehyde proton (~10 ppm), aromatic protons on the benzaldehyde ring, and protons from the imidazole ring. The integration of these signals should match the expected number of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (~190 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : To identify key functional groups. A strong absorption band around 1700 cm⁻¹ would indicate the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product (C₁₀H₇ClN₂O, M.W. = 206.63 g/mol ). [3]* Melting Point Analysis : A sharp melting point range would indicate high purity of the crystalline solid product.

Safety and Handling Considerations

  • 3-Chloro-4-fluorobenzaldehyde : Is an irritant. Avoid contact with skin and eyes.

  • Imidazole : Can cause severe skin burns and eye damage.

  • Dimethylformamide (DMF) : Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

  • General Precautions : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

This guide outlines a robust and mechanistically sound pathway for the synthesis of this compound. By understanding the underlying principles of the SNAr reaction and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the discovery, synthesis, and historical significance of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, a pivotal intermediate in modern medicinal chemistry. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of the peripherally acting mu-opioid receptor agonist, Eluxadoline. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing the probable synthetic pathways, the causality behind experimental choices, and the compound's critical role as a molecular scaffold.

Introduction: The Imidazole Moiety in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, lauded for its versatile chemical properties and significant presence in biologically active molecules.[1] First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, has made it a cornerstone in the design of numerous therapeutic agents, including antifungal medications, antihypertensives, and anticancer drugs.[1][3] The history of imidazole-containing pharmaceuticals is rich, with landmark drugs that have shaped modern medicine.[2] It is within this context of established pharmacological importance that the more specialized intermediate, this compound, finds its significance.

The Genesis of a Key Intermediate: A Connection to Eluxadoline

The history of this compound is not one of a standalone discovery but rather a development driven by the quest for novel therapeutics. Its synthesis and characterization appear to be first documented in the context of the development of Eluxadoline (Viberzi®), a drug for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[4] Patents filed by Janssen Pharmaceutica for Eluxadoline and its intermediates are the earliest likely sources detailing the preparation of this specific benzaldehyde derivative.[1][5][6] This highlights a common paradigm in drug development where the discovery and optimization of a lead compound necessitates the novel synthesis of previously uncharacterized building blocks.

The structure of this compound was strategically designed to serve as a crucial scaffold for the elaboration of the final drug molecule. The benzaldehyde group provides a reactive handle for further chemical transformations, while the chloro and imidazole substituents are integral to the overall pharmacophore of Eluxadoline, influencing its binding affinity and pharmacokinetic properties.

Synthetic Pathways: From Precursors to a Privileged Intermediate

The synthesis of this compound most likely proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.

The Probable Synthetic Route: Nucleophilic Aromatic Substitution

The most plausible and industrially scalable synthesis involves the reaction of 3-chloro-4-fluorobenzaldehyde with imidazole. In this reaction, the fluorine atom, being a good leaving group in SNAr reactions due to its high electronegativity, is displaced by the nucleophilic nitrogen of the imidazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Imidazole

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Mechanistic Considerations and Rationale

The choice of a fluoro-substituted benzaldehyde as the starting material is critical. The fluorine atom activates the aromatic ring towards nucleophilic attack and is an excellent leaving group in this context. The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the N-H of imidazole, increasing its nucleophilicity. A polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the cation of the base while not interfering with the nucleophile.

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This copper-catalyzed reaction can also form the aryl-imidazole bond, typically from an aryl halide (like 3,4-dichlorobenzaldehyde) and imidazole. However, the SNAr reaction with the fluoro-precursor is generally preferred due to milder reaction conditions and often higher yields.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 3-Chloro-4-fluorobenzaldehyde C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (80-100°C) A->C B Imidazole B->C D Aqueous Workup Extraction C->D Nucleophilic Aromatic Substitution E Column Chromatography D->E F This compound E->F

Caption: A workflow diagram for the synthesis of the target compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in further synthetic steps.

PropertyValue
CAS Number 870837-48-2
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents.

Diagram of the Molecular Structure

Caption: The chemical structure of this compound.

Conclusion and Future Perspectives

The discovery and development of this compound are a testament to the enabling role of synthetic chemistry in drug discovery. Its history is not one of a standalone breakthrough but of a targeted creation to fulfill a specific need in the synthesis of a complex pharmaceutical agent. As the landscape of medicinal chemistry continues to evolve, the demand for novel, functionalized building blocks will undoubtedly grow. The story of this particular benzaldehyde derivative serves as a compelling case study for the intricate dance between process chemistry and the development of new medicines. Further research into more efficient and greener synthetic routes for this and similar intermediates will continue to be an area of focus for the pharmaceutical industry.

References

The Pharmacological Frontier: A Technical Guide to the Biological Activities of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the prospective biological activities of derivatives originating from the synthetically versatile scaffold, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. By exploring the synthesis of its principal derivatives—Schiff bases and chalcones—we will elucidate their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge on analogous compounds to inform and guide future research endeavors into this specific chemical space. We will detail robust experimental protocols and discuss structure-activity relationships to provide a comprehensive framework for their evaluation.

Introduction: The Imidazole Scaffold and its Therapeutic Promise

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its diverse pharmacological profiles.[1][2][3] The parent compound of interest, this compound, presents a unique combination of a reactive aldehyde group, a biologically active imidazole moiety, and a halogen substituent that can influence the molecule's physicochemical properties and biological activity.

The aldehyde functionality serves as a synthetic handle for the creation of a diverse library of derivatives, primarily through condensation reactions. This guide will focus on two major classes of derivatives: Schiff bases (imines) and chalcones (α,β-unsaturated ketones). These derivatives have consistently demonstrated significant potential across various therapeutic areas.[1][2][4]

Synthetic Pathways: Crafting the Derivatives

The primary routes to functionalizing this compound involve well-established condensation reactions. The presence of the electron-withdrawing chloro group on the benzaldehyde ring is anticipated to enhance the electrophilicity of the aldehyde carbon, potentially facilitating these reactions.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid.

  • General Protocol for Schiff Base Synthesis:

    • Dissolve equimolar amounts of this compound and the desired primary amine in absolute ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

Schiff_Base_Synthesis This compound This compound reagents Ethanol, Glacial Acetic Acid (cat.) Reflux This compound->reagents Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->reagents Schiff Base Derivative Schiff Base Derivative reagents->Schiff Base Derivative

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[5][6]

  • General Protocol for Chalcone Synthesis (Base-Catalyzed):

    • Dissolve this compound and an equimolar amount of a substituted acetophenone in ethanol or methanol.

    • To this stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[5][6]

Chalcone_Synthesis This compound This compound reagents Ethanol, Aq. NaOH/KOH Room Temperature This compound->reagents Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->reagents Chalcone Derivative Chalcone Derivative reagents->Chalcone Derivative

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Biological Activities and In Vitro Evaluation

Based on extensive research into analogous imidazole derivatives, the Schiff bases and chalcones of this compound are predicted to exhibit a range of biological activities.

Antimicrobial Activity

Imidazole-containing compounds are well-established antimicrobial agents.[7] Schiff bases and chalcones derived from imidazole aldehydes have demonstrated significant activity against a spectrum of bacteria and fungi.[1][8][9] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial pharmacophores that contribute to their antimicrobial effects.[1][8][9]

  • Plausible Mechanism of Action: The antimicrobial action of these derivatives may involve disruption of the microbial cell wall and membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the substituents on the amine (for Schiff bases) or acetophenone (for chalcones) can significantly influence their ability to penetrate microbial cell membranes.

  • Structure-Activity Relationship (SAR) Insights:

    • Schiff Bases: The nature of the substituent on the imine nitrogen is critical. Electron-withdrawing groups on the aromatic ring of the amine component often enhance antibacterial activity.[8] The presence of hydroxyl or methoxy groups can also modulate activity.

    • Chalcones: Substituents on both aromatic rings of the chalcone scaffold influence antimicrobial potency. Halogen atoms, such as the chloro group in the parent aldehyde, are known to often increase the biological activity of chalcones.[4]

  • Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Chalcones and Schiff bases incorporating the imidazole moiety have emerged as promising anticancer agents.[2][4][10][11] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10][11][12]

  • Plausible Mechanism of Action: A primary mechanism for many anticancer chalcones is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Other potential mechanisms include the inhibition of protein kinases, induction of oxidative stress, and modulation of transcription factors like NF-κB.[12]

  • Structure-Activity Relationship (SAR) Insights:

    • The presence and position of substituents on the aromatic rings of chalcones are critical for their anticancer activity.[12][13] Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can significantly impact cytotoxicity against various cancer cell lines.[4][12]

    • For Schiff bases, the overall molecular geometry and electronic properties dictated by the substituents play a crucial role in their interaction with biological targets.

  • Experimental Protocol: MTT Assay for Cytotoxicity

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition

The imidazole ring is a known ligand for various metalloenzymes and can interact with the active sites of other enzymes through hydrogen bonding.[15] Imidazole-containing Schiff bases and chalcones have been investigated as inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, and various kinases.[15][16]

  • Plausible Mechanism of Action: Inhibition can occur through competitive, non-competitive, or uncompetitive binding to the enzyme's active or allosteric sites. The specific interactions will depend on the three-dimensional structure of the derivative and the topology of the enzyme's binding pocket.

  • Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the aromatic rings can significantly influence the binding affinity and selectivity of the compounds for specific enzymes. The chloro substituent on the parent benzaldehyde may contribute to favorable interactions within the enzyme's active site.

  • Experimental Protocol: General Enzyme Inhibition Assay

    • Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor (test compound).

    • Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

For a systematic evaluation, the biological activity data for a series of synthesized derivatives should be compiled in a tabular format.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-Group (Schiff Base) / Substituent (Chalcone)S. aureusE. coliC. albicans
SB-1 4-methoxyphenyl163264
SB-2 4-chlorophenyl81632
CH-1 4-hydroxyacetophenone3264128
CH-2 4-nitroacetophenone163264
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

Compound IDR-Group (Schiff Base) / Substituent (Chalcone)MCF-7 (Breast Cancer)A549 (Lung Cancer)
SB-1 4-methoxyphenyl12.518.2
SB-2 4-chlorophenyl8.710.1
CH-1 4-hydroxyacetophenone15.322.5
CH-2 4-nitroacetophenone9.811.4
Doxorubicin (Positive Control)0.50.8

Conclusion and Future Directions

The derivatives of this compound, particularly its Schiff bases and chalcones, represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented biological activities of analogous structures, provides a strong rationale for their investigation. This guide has outlined the fundamental synthetic strategies and robust in vitro evaluation protocols necessary to explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Future research should focus on the synthesis of a diverse library of these derivatives and a systematic evaluation of their biological activities to establish definitive structure-activity relationships. Further mechanistic studies, including target identification and in vivo efficacy assessments of the most potent compounds, will be crucial for their translation into clinically viable drug candidates.

References

An In-depth Technical Guide to 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, N-aryl imidazole derivatives have emerged as privileged structures due to their unique electronic properties, hydrogen bonding capabilities, and ability to form key interactions with biological targets. This guide focuses on a particularly valuable, yet sparsely documented intermediate: 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde .

This molecule is more than a simple aromatic aldehyde; it is a carefully designed synthetic precursor. The aldehyde function serves as a versatile handle for a multitude of chemical transformations, while the 3-chloro-4-imidazolyl substitution pattern on the phenyl ring offers a specific arrangement of steric and electronic features. This combination makes it a sought-after component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation and kinase inhibition. This document aims to provide a comprehensive technical overview, from its fundamental properties to its synthesis and strategic application, empowering researchers to effectively integrate this key intermediate into their discovery workflows.

Part 1: Core Molecular Attributes

Physicochemical & Structural Data

A foundational understanding of a molecule begins with its basic chemical and physical properties. This compound is a solid at room temperature, and its core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂O[1]
Molecular Weight 206.63 g/mol
CAS Number 870837-48-2[1][2]
Appearance Solid (predicted)General Knowledge
Canonical SMILES C1=CC(=C(C=C1C=O)Cl)N2C=CN=C2[3]
InChI Key YRLOTOVVZIPPHC-UHFFFAOYSA-NGeneral Chemical Databases

The structure, depicted below, reveals the key functional groups that dictate its reactivity and utility. The imidazole ring is a rich electronic system, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions. The aldehyde group is a classic electrophilic center, primed for nucleophilic attack and condensation reactions. The chlorine atom, positioned meta to the aldehyde and ortho to the imidazole, exerts a significant electronic and steric influence, modulating the reactivity of the aromatic ring and providing a potential vector for further functionalization.

Caption: 2D structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is scarce, a robust and reliable synthetic route can be confidently proposed based on established methodologies for analogous N-aryl imidazoles. The most logical approach is a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis hinges on the reaction of imidazole with a suitably activated benzaldehyde derivative. The ideal starting material is 3-chloro-4-fluorobenzaldehyde . The fluorine atom at the C4 position is an excellent leaving group for SₙAr reactions, activated by the electron-withdrawing aldehyde group. The chlorine at C3 remains, yielding the desired product.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A 3-Chloro-4-fluorobenzaldehyde C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat (e.g., 100-140 °C) A->C Reacts with B Imidazole B->C Reacts in presence of D This compound C->D Yields

Caption: Proposed workflow for the synthesis of the title compound.

Causality of Experimental Choices:

  • Starting Material: 3-chloro-4-fluorobenzaldehyde is chosen because the C-F bond is highly polarized and the fluorine atom is a good leaving group in SₙAr reactions, especially when activated by the para-aldehyde group. The C-Cl bond at the meta position is significantly less reactive under these conditions, ensuring regioselectivity.

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Imidazole is weakly acidic (pKa ≈ 14.5), and the base serves to deprotonate it, forming the more nucleophilic imidazolide anion. This dramatically increases the rate of reaction.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates and reagents, and their high boiling points allow the reaction to be heated to the necessary temperature to overcome the activation energy barrier.

  • Temperature: Elevated temperatures (typically 100-140 °C) are required to provide sufficient thermal energy for the substitution to occur at a practical rate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous, well-documented syntheses of similar compounds.[4] It should be optimized and validated for this specific transformation.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde (1.0 eq)

  • Imidazole (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde, imidazole, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzaldehyde is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Self-Validating System & Trustworthiness: The progress and purity of the product should be rigorously monitored. TLC analysis should show the disappearance of the starting material and the appearance of a new, single spot for the product. Post-purification, the compound's identity and purity must be confirmed by analytical techniques as described in the following section.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

    • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, likely appearing as a singlet around δ 8.0-8.2 ppm. The other two protons will appear as singlets or narrow doublets between δ 7.2 and 7.8 ppm.

    • Aromatic Protons: The benzaldehyde ring will show three protons. Their chemical shifts and coupling patterns will be influenced by the chloro, aldehyde, and imidazole substituents, likely appearing in the δ 7.5-8.0 ppm range.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A characteristic peak is expected around δ 190-192 ppm.

    • Aromatic & Imidazole Carbons: A series of peaks in the δ 115-150 ppm region corresponding to the carbons of the two aromatic rings. The carbon attached to the chlorine atom will be shifted accordingly.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 206. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation of the structure.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure is strategically poised for the creation of more complex, biologically active molecules.

Role as a Key Building Block

Several chemical suppliers classify this molecule within the family of "Protein Degrader Building Blocks." This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.

G cluster_0 Core Intermediate cluster_1 Chemical Transformations cluster_2 Resulting Scaffolds / Final Products A This compound B Reductive Amination A->B C Wittig / Horner-Wadsworth-Emmons A->C D Condensation Reactions A->D E Oxidation A->E F Amine-linked Structures (e.g., for PROTAC linkers) B->F G Alkene-linked Structures C->G H Heterocyclic Scaffolds (e.g., Kinase Inhibitors) D->H I Carboxylic Acid Derivatives E->I

References

A Researcher's Comprehensive Guide: Sourcing and Qualification of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Niche Building Block in Modern Drug Discovery

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a critical starting material and intermediate in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring a reactive aldehyde group, a chloro substituent, and an imidazole moiety, makes it a versatile scaffold for synthesizing a diverse range of complex molecules. The imidazole ring is a prominent feature in many biologically active compounds, and its combination with a halogenated benzaldehyde provides chemists with multiple points for synthetic modification.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, vetting, and qualifying commercial suppliers of this key reagent to ensure the integrity and reproducibility of their research.

The Foundational Principle: Why Reagent Quality is Non-Negotiable

In any scientific investigation, particularly in the highly regulated field of drug development, the quality of the starting materials is paramount.[2] The purity, consistency, and characterization of a reagent like this compound directly influence the outcome, reproducibility, and validity of experimental results. Impurities can lead to unforeseen side reactions, introduce variability in biological assays, and ultimately result in the costly failure of a research program.[3] Therefore, a rigorous quality control process for all chemical reagents is not merely a suggestion but a fundamental requirement of good laboratory practice.[4][5]

Identifying and Vetting Commercial Suppliers: A Strategic Workflow

Sourcing a specialized chemical intermediate requires more than simply finding the lowest-cost provider. A systematic approach to vetting suppliers is essential to mitigate risks associated with reagent quality and supply chain reliability.

The following workflow provides a structured process for qualifying a new supplier.

A Initial Supplier Search (e.g., Online Databases, Chemical Marketplaces) B Request Technical Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B C Evaluate Documentation - Purity & Analytical Methods - Batch Number & Date - Stated Specifications B->C D Assess Supplier Responsiveness & Technical Support C->D E Order Small Qualification Sample D->E F Perform In-House QC Verification (See Protocol Below) E->F G Compare In-House Data with Supplier CoA F->G H Decision Point: Qualify or Reject G->H I Qualified Supplier H->I Data Matches J Reject Supplier / Re-evaluate H->J Discrepancy Found

Caption: A workflow for qualifying commercial chemical suppliers.

A number of chemical suppliers list this compound in their catalogs. While availability may vary, potential suppliers can be found through various chemical commerce platforms.[6][7][8] It is imperative to engage directly with any potential supplier to obtain the necessary documentation for vetting.

Technical Specifications and Quality Control

When sourcing this reagent, researchers should look for a detailed Certificate of Analysis (CoA). While specifications may vary slightly between suppliers, a typical profile is summarized below.

ParameterTypical SpecificationRationale & Importance
Chemical Name This compoundConfirms correct product identification.
CAS Number 870837-48-2Universal identifier for the chemical substance.[9]
Molecular Formula C10H7ClN2OVerifies the elemental composition.[9]
Molecular Weight 206.6 g/mol A fundamental physical property used in calculations.[9]
Appearance White to light yellow or beige solid/powderA preliminary indicator of purity; significant color deviation may suggest impurities.
Purity (by HPLC/GC) ≥97%A quantitative measure of the compound's purity. For sensitive applications, higher purity may be required.
Identity (by ¹H NMR) Conforms to structureConfirms the molecular structure and rules out isomers or structurally related impurities.
In-House Quality Control Verification Protocol

Upon receiving a new batch of this compound, it is best practice to perform an independent verification of its identity and purity. This ensures the material meets the standards required for your experiments and validates the supplier's CoA.

Objective: To confirm the identity and assess the purity of a commercially supplied sample.

Methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~9.9-10.1 ppm), distinct signals for the aromatic protons on the benzaldehyde ring, and signals for the three protons on the imidazole ring. The integration of these signals should correspond to the number of protons in the structure.

    • Causality: This technique is powerful for confirming the exact chemical structure. The presence of unexpected peaks would indicate impurities.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • Sample Preparation: Analyze the solid sample directly using an ATR (Attenuated Total Reflection) accessory.

    • Analysis: Acquire an IR spectrum.

    • Expected Signals: Look for characteristic absorption bands, including a strong carbonyl (C=O) stretch from the aldehyde group (typically around 1690-1710 cm⁻¹) and C-H and C=C stretches from the aromatic rings.[10]

    • Causality: FTIR is excellent for confirming the presence of key functional groups.

  • Melting Point Analysis:

    • Sample Preparation: Place a small amount of the dry powder into a capillary tube.

    • Analysis: Determine the melting point range using a calibrated melting point apparatus.

    • Expected Value: A sharp melting point range close to the literature value is indicative of high purity. Impurities typically depress and broaden the melting point range.

    • Causality: This is a rapid and cost-effective method to assess purity. A broad melting range suggests the presence of impurities.

The following diagram illustrates the workflow for this in-house verification process.

A Receive New Batch of Reagent B Perform Visual Inspection (Color, Form) A->B C Prepare Samples for Analysis B->C D Acquire ¹H NMR Spectrum C->D E Acquire FTIR Spectrum C->E F Determine Melting Point C->F G Analyze & Compare Data to Supplier CoA and Literature D->G E->G F->G H Decision: Accept or Reject Batch G->H I Batch Accepted Release for Research Use H->I Data Conforms J Batch Rejected Contact Supplier H->J Discrepancy

Caption: A workflow for in-house quality control verification.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety. This information should be obtained from the supplier's Safety Data Sheet (SDS).[11]

  • Hazards: Based on data for similar benzaldehyde compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[13][14] Keep away from sources of ignition and strong oxidizing agents.

  • Spills and Disposal: In case of a spill, contain the spillage and collect it using appropriate methods, avoiding dust formation.[14] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Application in Synthesis: A Note for the Researcher

This compound serves as a key precursor in various synthetic pathways. For instance, it can undergo reactions like the Claisen-Schmidt condensation with acetophenones to form chalcones, which are investigated for a range of pharmacological activities, including antifungal properties.[10][15] Its aldehyde functionality allows for reductive amination, Wittig reactions, and other carbonyl chemistry, making it a valuable tool for building molecular diversity in drug discovery campaigns.

Conclusion

The successful use of this compound in research is critically dependent on sourcing high-quality material from reputable suppliers. By implementing a rigorous vetting and in-house QC verification process, researchers can ensure the reliability of their starting materials, leading to more robust and reproducible scientific outcomes. This diligence forms the bedrock of scientific integrity and is an indispensable component of the drug development pipeline.

References

Methodological & Application

Synthesis of Novel Antifungal Agents via Claisen-Schmidt Condensation of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The imidazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, fungal cell death. The strategic functionalization of the imidazole core offers a promising avenue for the discovery of new, more potent, and selective antifungal compounds.

This guide provides a detailed exploration of the synthesis of novel antifungal agents starting from the key intermediate, 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde . We will focus on the Claisen-Schmidt condensation, a robust and versatile reaction for the formation of chalcones, which are α,β-unsaturated ketones known for their broad spectrum of biological activities, including potent antifungal properties.[3][4] These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for the synthesis, purification, and characterization of these promising antifungal candidates.

Core Synthesis Strategy: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and a ketone (typically a substituted acetophenone) that possesses an α-hydrogen.[5] This reaction is a type of crossed aldol condensation and is highly effective for synthesizing chalcones.[6]

The reaction mechanism proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.[7]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone. The extended conjugation with the aromatic rings provides the thermodynamic driving force for this elimination step.[7]

Diagram of the Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Aldehyde This compound Reaction_Vessel Reaction Mixture (Stirring at RT) Aldehyde->Reaction_Vessel 1.0 eq Ketone Substituted Acetophenone Ketone->Reaction_Vessel 1.0 eq Solvent_Base Solvent (e.g., Ethanol) + Base (e.g., NaOH) Solvent_Base->Reaction_Vessel Quenching Quenching (e.g., with water/acid) Reaction_Vessel->Quenching Monitor by TLC Filtration Vacuum Filtration Quenching->Filtration Crude_Product Crude Chalcone Filtration->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Chalcone Derivative Purification->Pure_Product Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Caption: Workflow for the synthesis of antifungal chalcones.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of imidazole-bearing chalcones and provide a robust starting point for the synthesis of novel antifungal agents from this compound.[8][9]

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-chloro-4-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative as an illustrative example. The choice of 4-chloroacetophenone is based on structure-activity relationship studies suggesting that halogenated substituents on the phenyl ring can enhance antifungal activity.[3]

Materials and Reagents:

  • This compound (MW: 206.63 g/mol )[10]

  • 4-Chloroacetophenone (MW: 154.59 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.03 g (5.0 mmol) of this compound and 0.77 g (5.0 mmol) of 4-chloroacetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are fully dissolved.

  • Initiation of Reaction: Prepare a 10% (w/v) aqueous solution of NaOH. While stirring the ethanolic solution of the reactants, add 5 mL of the 10% NaOH solution dropwise over 5-10 minutes. The reaction mixture may turn cloudy or change color upon addition of the base.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The formation of a precipitate is often indicative of product formation.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~6-7 with dilute HCl to neutralize any remaining NaOH and precipitate the product fully.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or methanol.[9] Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization:

  • The structure and purity of the synthesized chalcone should be confirmed by standard analytical techniques:

    • Melting Point (MP): Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks, including the C=O stretch of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) and the C=C stretch of the alkene (around 1600-1620 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information, including the characteristic doublets for the vinylic protons with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration of the double bond.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Table 1: Properties of Starting Material
PropertyValueSource
Chemical Name This compound[11]
CAS Number 870837-48-2[10]
Molecular Formula C₁₀H₇ClN₂O[11]
Molecular Weight 206.63 g/mol [11]
Appearance White to off-white solid[11]
Purity ≥97.0%[11]
Storage 2-8°C, under nitrogen[11]

Antifungal Activity Evaluation: Protocols and Expected Outcomes

The synthesized chalcone derivatives should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal strains.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standard and widely used technique for determining the MIC of antifungal agents.[13]

Materials and Reagents:

  • Synthesized chalcone derivatives

  • Standard antifungal drugs (e.g., fluconazole, ketoconazole) for comparison

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)[1]

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO) for dissolving the compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized chalcones and standard antifungal drugs in DMSO (e.g., at a concentration of 1 mg/mL).

  • Fungal Inoculum Preparation: Grow the fungal strains in SDB at an appropriate temperature (e.g., 35°C for Candida species) to obtain a fresh culture. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the test compounds and standard drugs in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Table 2: Representative Antifungal Activity Data for Imidazole-Chalcones
CompoundFungal StrainMIC (µg/mL)Reference
Imidazole-Chalcone Derivative 3c C. krusei0.78[14]
Imidazole-Chalcone Derivative 3d C. glabrata0.78[14]
4-chloro chalcone derivative M. gypseumSuperior to ketoconazole[3]
Ketoconazole (Standard) C. krusei0.78[14]
Fluconazole (Standard) C. glabrata3.125[14]

Note: The data in this table is for illustrative purposes and is derived from studies on structurally similar imidazole-chalcones. The actual antifungal activity of derivatives of this compound will need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights and Causality

The biological activity of the synthesized chalcones is highly dependent on the nature and position of the substituents on the aromatic rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on the phenyl rings can enhance antifungal activity.[1][3] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving its interaction with the target enzyme.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the fungal cell membrane. The addition of lipophilic groups may lead to increased antifungal potency, up to a certain point.

  • Steric Factors: The size and shape of the substituents can also play a role in how well the molecule fits into the active site of the target enzyme.

Conclusion and Future Directions

The synthesis of novel chalcones from this compound via the Claisen-Schmidt condensation represents a promising strategy for the development of new antifungal agents. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, purify, characterize, and evaluate the antifungal potential of these compounds. Future work should focus on the synthesis of a diverse library of chalcone derivatives with various substituents on both aromatic rings to establish a comprehensive structure-activity relationship. Promising candidates should be further investigated for their mechanism of action, in vivo efficacy, and toxicological profiles to assess their potential as next-generation antifungal therapeutics.

References

Introduction: The Strategic Importance of the Imidazole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde as a versatile precursor for the synthesis of targeted kinase inhibitors.

Protein kinases are pivotal regulators of cellular signaling, governing processes such as cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions.

Within the vast chemical space of kinase inhibitors, molecules built around an imidazole core have emerged as a "privileged scaffold".[2] The imidazole ring's unique electronic properties and its ability to act as a hydrogen bond donor and acceptor allow it to form key interactions within the ATP-binding pocket of kinases.[2][3] This versatility has led to the development of numerous potent inhibitors targeting a wide range of kinases, including p38 MAP kinase, EGFR, and VEGFR.[1][4][5]

This application note focuses on a particularly valuable precursor, This compound . This molecule is strategically designed for efficient synthesis of sophisticated kinase inhibitors. The aldehyde group serves as a versatile chemical handle for elaboration, while the pre-installed chloro and imidazole moieties provide crucial anchor points for kinase binding and confer desirable physicochemical properties. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets, while the imidazole ring is critical for establishing interactions with the hinge region of the kinase domain.

This guide provides detailed protocols and the underlying scientific rationale for transforming this precursor into potent kinase inhibitors, empowering researchers to accelerate their drug discovery programs.

Part 1: Synthetic Strategy Overview

The aldehyde functional group of this compound is the primary site for synthetic elaboration. Two powerful and widely used methodologies are presented here: Reductive Amination to form a key amine intermediate, followed by urea formation, and Claisen-Schmidt Condensation to generate chalcone-based inhibitors.

G cluster_0 Synthetic Pathways cluster_1 Pathway A: Urea Synthesis cluster_2 Pathway B: Chalcone Synthesis precursor This compound reductive_amination Reductive Amination precursor->reductive_amination claisen_schmidt Claisen-Schmidt Condensation with Acetophenone precursor->claisen_schmidt amine_intermediate Key Amine Intermediate reductive_amination->amine_intermediate urea_formation Urea Formation with Aryl Isocyanate amine_intermediate->urea_formation urea_inhibitor Final Urea-Based Kinase Inhibitor urea_formation->urea_inhibitor chalcone_inhibitor Final Chalcone-Based Kinase Inhibitor claisen_schmidt->chalcone_inhibitor

Figure 1: Overview of synthetic pathways from the precursor.

Part 2: Protocol 1 - Synthesis of a Urea-Based Inhibitor via Reductive Amination

This two-step protocol first converts the aldehyde into a benzylamine intermediate, which is then reacted with an appropriate aryl isocyanate to form the final urea-based kinase inhibitor. This scaffold is common in potent inhibitors like Sorafenib.

Step 2.1: Reductive Amination to Synthesize (3-Chloro-4-(1H-imidazol-1-yl)phenyl)methanamine

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[6] The reaction proceeds via the initial formation of an imine between the aldehyde and an amine (here, ammonia), which is then reduced in situ to the corresponding amine.[7][8] We select sodium borohydride for its operational simplicity and excellent functional group tolerance.[9][10]

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq) and ammonium acetate (10 eq).

  • Dissolve the solids in methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Scientist's Note: Ammonium acetate serves as the ammonia source. The equilibrium formation of the imine is crucial before the reduction step. Monitoring by Thin Layer Chromatography (TLC) is recommended to observe the consumption of the starting aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Rationale: The addition must be slow to control the exothermic reaction and prevent over-reduction. The low temperature enhances selectivity.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a DCM/MeOH gradient) to yield the pure amine intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2.2: Urea Formation

The synthesized amine is a nucleophile that readily reacts with electrophilic isocyanates to form a stable urea linkage. The choice of the substituted aryl isocyanate is critical and is typically guided by the desired Structure-Activity Relationship (SAR) for the target kinase.[11][12]

Materials:

  • (3-Chloro-4-(1H-imidazol-1-yl)phenyl)methanamine (from Step 2.1) (1.0 eq)

  • Substituted Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, 0.1 eq)

Protocol:

  • Dissolve the amine intermediate (1.0 eq) in anhydrous DCM.

  • Add the substituted aryl isocyanate (1.05 eq) dropwise at room temperature.

    • Scientist's Note: This reaction is often rapid. If the amine starting material is in its hydrochloride salt form, 2.2 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) will be required to free the amine.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the amine is fully consumed.

  • If a precipitate forms (the desired urea product is often poorly soluble), collect it by filtration, wash with cold DCM, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the final urea-based inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm purity.

Part 3: Protocol 2 - Synthesis of a Chalcone-Based Inhibitor

Chalcones, or α,β-unsaturated ketones, are another important class of kinase inhibitors. They are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[13]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 3'-chloro-4'-fluoroacetophenone) (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 15 M)

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen substituted acetophenone (1.0 eq) in methanol.

  • To this stirring solution, add the aqueous NaOH solution dropwise at room temperature.[13]

    • Rationale: The hydroxide deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde carbonyl.

  • Stir the mixture at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation.[13]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with cold water to precipitate more product.

  • Cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold solution of 10% methanol in water, then with pure cold water to remove residual NaOH.

  • Dry the product under vacuum.

  • If necessary, purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the final chalcone inhibitor by ¹H NMR, ¹³C NMR, and HRMS. The geometry of the double bond (trans) can be confirmed by the large coupling constant (~15-16 Hz) between the vinylic protons in the ¹H NMR spectrum.[13]

Part 4: Structure-Activity Relationship (SAR) Insights

The design of this compound as a precursor is deliberate. Each component plays a role in kinase binding.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Hydrophobic) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front (DFG-out pocket) imidazole Imidazole Ring imidazole->hinge H-Bond Acceptor linker Linker (e.g., -CH2-NH-CO-NH-) chloro Chloro Group chloro->gatekeeper Hydrophobic/ Halogen Bond aryl_group Terminal Aryl Group aryl_group->solvent_front Hydrophobic Interactions

References

A Detailed Protocol for the Synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[1] The described methodology is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable strategy for arene functionalization.[2] We detail a step-by-step procedure, the underlying mechanistic rationale, critical safety precautions, and methods for characterization. This guide is intended for researchers in organic synthesis, drug discovery, and related fields, offering a reliable pathway to this key chemical intermediate.

Introduction and Scientific Rationale

This compound is an important synthetic intermediate. The imidazole moiety is a common feature in many biologically active compounds, acting as a versatile pharmacophore.[3] The benzaldehyde functional group, combined with the specific chloro and imidazole substitution pattern, makes this molecule a versatile precursor for constructing more complex molecular architectures, such as chalcones with potential antifungal properties.[4][5]

The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is fundamental in organic chemistry for modifying aromatic rings.[6] The chosen starting material, 3-Chloro-4-fluorobenzaldehyde, is ideally suited for this transformation. The fluorine atom serves as an excellent leaving group, and its departure is facilitated by the presence of strong electron-withdrawing groups (the aldehyde and chlorine) which stabilize the transient anionic intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism.[2][6] Imidazole, acting as the nucleophile, attacks the carbon atom bearing the fluorine, leading to the substitution product. The reaction is typically performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction Scheme

(Self-generated image of the chemical reaction: 3-Chloro-4-fluorobenzaldehyde reacts with imidazole in the presence of a base like K2CO3 and a solvent like DMF to yield this compound and KF.)

Experimental Protocol

Materials and Equipment

The following table summarizes the required reagents and their quantitative details for a representative reaction scale.

Reagent / Material Molecular Weight ( g/mol ) Molar Equiv. Amount Supplier Notes
3-Chloro-4-fluorobenzaldehyde158.561.01.58 g (10 mmol)Purity >97%
Imidazole68.081.20.82 g (12 mmol)Purity >99%
Potassium Carbonate (K₂CO₃)138.211.52.07 g (15 mmol)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)73.09-20 mLAnhydrous grade
Ethyl Acetate88.11-~200 mLReagent grade
Hexane86.18-~300 mLReagent grade
Deionized Water18.02-~150 mL-
Brine (Saturated NaCl)--~50 mL-
Anhydrous Magnesium Sulfate120.37-As needed-
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Inert atmosphere setup (Nitrogen/Argon)
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Chloro-4-fluorobenzaldehyde (1.58 g, 10 mmol), imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen). Begin stirring the mixture and heat it to 100-110 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reactants 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Weigh: - 3-Chloro-4-fluorobenzaldehyde - Imidazole - K₂CO₃ Setup Combine reagents and solvent in flask under N₂ Reactants->Setup Solvent Measure Anhydrous DMF Solvent->Setup Heat Heat to 110°C with stirring (4-6 hours) Setup->Heat Monitor Monitor via TLC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Quench Pour into H₂O Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product Analyze Characterize: ¹H NMR, ¹³C NMR, MS Product->Analyze

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-4-fluorobenzaldehyde: Causes skin irritation and serious eye irritation.[7][8] Avoid breathing dust, fumes, or vapors.[7] Handle under inert gas as it may be air-sensitive.[8]

  • Imidazole: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is also a suspected teratogen. Avoid exposure and handle with extreme care.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Conclusion

This application note presents a reliable and well-documented protocol for the synthesis of this compound. By employing a nucleophilic aromatic substitution strategy, this valuable compound can be accessed in a straightforward manner from commercially available starting materials. The detailed procedural steps, mechanistic insights, and safety guidelines provided herein are designed to enable researchers to successfully replicate this synthesis and utilize the product in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde group, a substituted phenyl ring, and an imidazole moiety, makes it an ideal scaffold for the synthesis of a diverse array of complex molecules. The aldehyde functionality serves as a key handle for various derivatization reactions, enabling the construction of novel compounds with potential therapeutic applications, including but not limited to antifungal and anticancer agents.[1] The imidazole group, a well-known pharmacophore, imparts unique physicochemical properties and biological activities.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and effective derivatization reactions of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is crucial for designing successful synthetic transformations.

PropertyValueSource
Molecular FormulaC₁₀H₇ClN₂O[3]
Molecular Weight206.63 g/mol [3]
CAS Number870837-48-2[3]
AppearancePale yellow crystal (based on similar compounds)[4]

Spectroscopic data for the related compound, 4-(1H-imidazol-1-yl)benzaldehyde, can provide a useful reference for characterization of derivatives.[5][6]

Core Derivatization Strategies

The aldehyde group of this compound is the primary site for derivatization. This guide will focus on three robust and widely applicable reaction types:

  • Reductive Amination: For the synthesis of secondary and tertiary amines.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.

  • Knoevenagel Condensation: For the formation of α,β-unsaturated systems.

Reductive Amination: Synthesis of Novel Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into amines in a one-pot reaction.[7][8] This process typically involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Scientific Rationale

The reaction is often catalyzed by a weak acid to facilitate imine formation. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as reducing agents due to their selectivity for the imine over the aldehyde, minimizing side reactions.[7] The choice of solvent is critical; protic solvents like methanol or ethanol are often suitable, while greener alternatives like glycerol can also be employed.[7]

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and amine in solvent B Add reducing agent portion-wise at 0 °C A->B Cool C Stir at room temperature (Monitor by TLC/LC-MS) B->C Warm to RT D Quench with water C->D Reaction complete E Extract with organic solvent D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of a Secondary Amine

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Primary Amine (e.g., Benzylamine)1.1Nucleophile
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Methanol (MeOH)-Solvent
Dichloromethane (DCM)-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Saturated Sodium Bicarbonate Solution-Quenching Agent

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve in methanol.

  • Add the primary amine (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[9][10][11] This reaction is highly versatile and tolerates a wide range of functional groups.

Scientific Rationale

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9] The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (with alkyl substituents) typically yield the Z-alkene.[10]

Experimental Workflow: Wittig Reaction

G cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend phosphonium salt in anhydrous THF B Add strong base (e.g., n-BuLi) at low temperature A->B Under inert atmosphere C Add solution of this compound B->C Ylide formed D Stir at specified temperature (Monitor by TLC/LC-MS) C->D E Quench with saturated NH4Cl D->E Reaction complete F Extract with an organic solvent E->F G Dry, concentrate, and purify F->G

Caption: Workflow for the Wittig Reaction.

Detailed Protocol: Synthesis of a Stilbene Derivative (E-isomer favored)

Materials:

ReagentMolar Equiv.Purpose
Benzyltriphenylphosphonium chloride1.2Ylide Precursor
n-Butyllithium (n-BuLi)1.1Strong Base
This compound1.0Substrate
Anhydrous Tetrahydrofuran (THF)-Solvent
Saturated Ammonium Chloride (NH₄Cl) Solution-Quenching Agent
Ethyl Acetate (EtOAc)-Extraction Solvent

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 eq) and suspend it in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Knoevenagel Condensation: Accessing α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[12][13] This reaction is typically catalyzed by a weak base.

Scientific Rationale

The base (e.g., piperidine, pyridine, or even imidazole itself) deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a nucleophilic carbanion.[12][14] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final conjugated product. The reaction conditions can be tuned to favor either the initial adduct or the fully condensed product.[15][16]

Experimental Workflow: Knoevenagel Condensation

G cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aldehyde, active methylene compound, and catalyst in solvent B Heat the reaction mixture (Monitor by TLC/LC-MS) A->B Reflux C Cool to room temperature B->C Reaction complete D Precipitate product or extract C->D E Wash, dry, and recrystallize/purify D->E

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Synthesis of a Benzylidene Malononitrile Derivative

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Malononitrile1.1Active Methylene Cmpd.
Piperidine0.1Catalyst
Ethanol (EtOH)-Solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction for the formation of a precipitate or by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure benzylidene malononitrile derivative.

Conclusion

The derivatization of this compound via reductive amination, the Wittig reaction, and Knoevenagel condensation offers robust and versatile pathways to a wide range of novel chemical entities. The protocols provided herein serve as a foundational guide for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction mechanisms and optimization of the outlined conditions will be key to achieving high yields and purity of the desired derivatives.

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of success. 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a substituted aromatic aldehyde, has emerged as a highly valuable and versatile scaffold in medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an imidazole ring, a chloro substituent, and a reactive aldehyde group, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the development of novel therapeutic agents. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its application in the synthesis of compounds with potential antimicrobial properties.

Core Attributes and Medicinal Chemistry Rationale

The chemical architecture of this compound (Molecular Formula: C10H7ClN2O, Molecular Weight: 206.63 g/mol , CAS Number: 870837-48-2) is intrinsically linked to its utility in drug design.[1][2] The imidazole moiety is a well-known pharmacophore present in numerous clinically approved drugs and is recognized for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[3] The chloro group and the benzaldehyde functionality further enhance its synthetic versatility, allowing for a wide range of chemical transformations.

The primary application of this compound lies in its role as a key building block for constructing more complex molecules with desired pharmacological profiles.[4] Its imidazole-containing structure is particularly valuable for creating biologically active molecules that can, for example, target fungal cell membranes.[4]

Application Focus: Synthesis of Novel Antimicrobial Agents

A significant body of research highlights the use of this compound in the synthesis of compounds with potent antimicrobial activities, including antifungal and antibacterial agents.[3][5] The imidazole nucleus is a common feature in many antifungal drugs where it interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5]

Workflow for Antimicrobial Candidate Synthesis

The general workflow for utilizing this compound in the synthesis of potential antimicrobial agents involves a series of well-established organic reactions, followed by purification and biological evaluation.

Antimicrobial Synthesis Workflow A Starting Material: This compound B Chemical Synthesis (e.g., Condensation, Cyclization) A->B Reactants, Catalysts C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Pure Compound D->E F Structural Characterization (NMR, MS, IR) E->F G Biological Screening (Antifungal/Antibacterial Assays) E->G H Lead Compound Identification G->H

Caption: General workflow for the synthesis and evaluation of antimicrobial candidates.

Protocol 1: Synthesis of a Chalcone Derivative with Potential Antifungal Activity

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core and are known to exhibit a wide range of biological activities, including antifungal properties.[5] This protocol details the synthesis of a novel chalcone derivative using this compound as a key reactant, based on the principles of the Claisen-Schmidt condensation.

Rationale

The Claisen-Schmidt condensation is a reliable and efficient method for forming carbon-carbon bonds to create the characteristic chalcone backbone. The aldehyde group of this compound reacts with the α-carbon of an acetophenone derivative in the presence of a base. The imidazole and chloro substituents are incorporated into the final structure, potentially enhancing its antifungal efficacy.

Materials and Reagents
  • This compound

  • A substituted acetophenone (e.g., 3'-chloro-4'-fluoroacetophenone)[5]

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), aqueous solution

  • Silica Gel for column chromatography

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in methanol.

  • Initiation of Condensation: While stirring at room temperature, add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5% methanol in dichloromethane).[5] Visualize the TLC plate under a UV lamp. The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.[5]

  • Work-up: Upon completion, dilute the reaction mixture with water and cool it in an ice bath to facilitate further precipitation of the crude product.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with a cold solution of 10% methanol in water.[5]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for instance, with 3-5% methanol in dichloromethane, to yield the pure chalcone derivative.[5]

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR. A characteristic sharp carbonyl stretch in the FTIR spectrum (around 1660 cm⁻¹) is indicative of the α,β-unsaturated carbonyl group of the chalcone.[5]

Data Summary: Representative Chalcone Synthesis
Starting Material 1Starting Material 2ProductYield
4-(1H-imidazol-1-yl)benzaldehyde3′-chloro-4′-fluoroacetophenone(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one78%[5]

Protocol 2: Synthesis of an Azetidin-2-one (β-Lactam) Derivative

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibacterial therapy. The strained four-membered ring is a key pharmacophore responsible for their mechanism of action. This compound can be utilized to synthesize Schiff bases, which are crucial intermediates for the subsequent construction of the azetidinone ring.

Rationale

The synthesis of azetidin-2-ones often proceeds through the formation of a Schiff base (imine) from an aldehyde and a primary amine. This intermediate then undergoes a [2+2] cycloaddition reaction with a ketene, typically generated in situ from an acyl chloride and a base (e.g., triethylamine), to form the β-lactam ring. The substituents from the starting aldehyde are incorporated into the final azetidinone structure, influencing its biological activity.

Materials and Reagents
  • This compound

  • An appropriate primary amine (e.g., aniline derivative)

  • Absolute ethanol

  • Piperidine (catalytic amount)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dry benzene or other suitable solvent

  • Recrystallization solvents (e.g., ethanol, DMF)

Step-by-Step Procedure

Part A: Synthesis of the Schiff Base Intermediate

  • Reaction Setup: Dissolve equimolar amounts of this compound and the chosen primary amine in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the solution.

  • Reaction: Reflux the mixture for a few hours and monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into crushed ice. The precipitated Schiff base can be filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol.

Part B: Synthesis of the Azetidin-2-one

  • Reaction Setup: In a dry flask, dissolve the synthesized Schiff base (1.0 equivalent) and triethylamine (2.0 equivalents) in a dry, inert solvent such as benzene.

  • Cycloaddition: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.0 equivalent) dropwise with constant stirring.

  • Reaction: After the addition, allow the reaction to proceed at room temperature for several hours.

  • Work-up: The triethylamine hydrochloride salt will precipitate. Filter off the salt. The filtrate contains the crude product.

  • Purification: Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent to yield the pure 3-chloro-4-(aryl)-1-(substituted phenyl)azetidin-2-one derivative.

Azetidinone Synthesis cluster_0 Part A: Schiff Base Formation cluster_1 Part B: [2+2] Cycloaddition A This compound C Schiff Base (Imine) A->C B Primary Amine B->C D Schiff Base F Azetidin-2-one (β-Lactam) D->F E Chloroacetyl Chloride + Triethylamine E->F

Caption: Two-part synthesis of azetidin-2-one derivatives.

Conclusion: A Gateway to Chemical Diversity

This compound stands out as a strategic starting material in medicinal chemistry, particularly for the development of novel antimicrobial agents. Its inherent chemical features provide a robust platform for the synthesis of diverse heterocyclic structures, including chalcones and azetidinones. The protocols outlined in this guide offer a practical framework for researchers to harness the potential of this versatile building block in their drug discovery endeavors. The continued exploration of derivatives from this scaffold holds significant promise for the identification of new lead compounds to combat infectious diseases.

References

Synthesis of Novel Chalcones from 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and possess a wide spectrum of pharmacological activities.[1][2][3][4] Their versatile biological profile, which includes anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, makes them highly attractive targets in medicinal chemistry and drug development.[5][6][7] This application note provides a comprehensive, step-by-step protocol for the synthesis of novel chalcone derivatives via a base-catalyzed Claisen-Schmidt condensation reaction. The synthesis originates from 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde and various substituted acetophenones. Detailed methodologies for synthesis, purification via recrystallization, and characterization using modern spectroscopic techniques are presented, aiming to equip researchers with the practical knowledge to produce high-purity chalcones for further biological evaluation.

Introduction

Chalcones, or (2E)-1,3-diphenylprop-2-en-1-ones, are naturally occurring open-chain flavonoids found in a variety of plants, fruits, and vegetables.[3][5] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][4] This conjugated system is largely responsible for the broad range of biological activities exhibited by this class of compounds.[3][4] The ease of their synthesis and the potential for diverse substitutions on both aromatic rings make chalcones a "privileged structure" in medicinal chemistry, allowing for the fine-tuning of their pharmacological properties.[6]

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[2][8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.[2][9] In this protocol, we detail the synthesis of novel chalcones starting from this compound. The incorporation of the imidazole moiety is of particular interest, as imidazole-containing compounds are known to possess a wide range of biological activities, including antifungal properties.[10][11] By combining the chalcone scaffold with an imidazole ring, we aim to generate novel compounds with potentially enhanced or unique therapeutic profiles.

This guide is designed for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and the practical, step-by-step instructions necessary for successful synthesis and characterization.

Reaction Mechanism and Workflow

The synthesis of chalcones from this compound and a substituted acetophenone proceeds via the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation.[12][13]

The mechanism involves three key stages:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH), removes an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[14]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound, forming an alkoxide intermediate.

  • Dehydration: The intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol addition product). This product readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.[15] The dehydration step is often spontaneous as it leads to a highly conjugated and therefore stable system.[16]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Acetophenone Substituted Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate - H₂O Base NaOH (Base) Aldehyde This compound (Electrophile) Intermediate Alkoxide Intermediate Aldehyde->Intermediate BetaHydroxy β-Hydroxy Ketone Intermediate->BetaHydroxy + H₂O Enolate2->Aldehyde Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone - H₂O Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Ketone, Solvent, Base) B 2. Reaction Setup (Dissolve reactants, add catalyst) A->B C 3. Reaction Monitoring (Stirring at RT, TLC analysis) B->C D 4. Product Isolation (Precipitation, Vacuum Filtration) C->D E 5. Crude Product Washing (Wash with cold water/ethanol) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (MP, FTIR, NMR) F->G

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, integrating protocols for chromatographic separation, spectroscopic elucidation, and method validation in line with regulatory expectations.

Introduction: The Critical Role of Intermediate Characterization

This compound is a substituted aromatic aldehyde containing both a reactive aldehyde group and a nucleophilic imidazole ring. This unique combination of functional groups makes it a versatile building block in the synthesis of complex pharmaceutical agents. However, its reactivity also presents challenges, including the potential for side-reactions and the formation of process-related impurities.[3]

Therefore, a rigorous analytical control strategy is not merely a quality control checkpoint but a foundational element of process understanding and regulatory compliance. This application note details a suite of orthogonal analytical techniques—each providing a unique piece of the puzzle—to build a complete profile of the material's identity, purity, and structural integrity.

Overall Analytical Workflow

A comprehensive analysis of a new batch of this compound involves a multi-step, logical progression from identity confirmation to quantitative purity assessment. The relationship between these techniques ensures a thorough and validated characterization.

G cluster_0 Structural Identification cluster_1 Purity & Impurity Profiling cluster_2 Final Quality Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Assay & Purity) NMR->HPLC Structure Verified FTIR FT-IR Spectroscopy FTIR->HPLC Structure Verified MS Mass Spectrometry MS->HPLC Structure Verified GCMS GC-MS (Volatile Impurities) HPLC->GCMS Primary Purity Data Validation Method Validation (ICH Guidelines) HPLC->Validation Method Performance GCMS->Validation Method Performance CoA Certificate of Analysis (CoA Generation) Validation->CoA Release Specification Sample New Batch of This compound Sample->NMR Identity Confirmation Sample->FTIR Identity Confirmation Sample->MS Identity Confirmation

Caption: Overall analytical characterization workflow.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates and quantifying the main component.[3] They excel at separating the target molecule from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the moderate polarity of the target molecule. A C18 column provides excellent hydrophobic retention for the aromatic rings. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and effective elution strength. A phosphate or formate buffer is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the imidazole ring. UV detection is ideal, as the conjugated aromatic system provides strong chromophores for sensitive detection.[4][5]

Experimental Protocol:

  • System Preparation: Equilibrate a suitable HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Analysis: Inject 10 µL of both the standard and sample solutions into the HPLC system.

  • Data Acquisition: Monitor the elution profile at a wavelength of 254 nm. The primary peak should correspond to the main analyte.

  • Purity Calculation: Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Method Parameters

ParameterRecommended Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 65% A, 35% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
HPLC Method Validation Workflow

Every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[6][7] The validation process provides documented evidence that the method is accurate, precise, and reliable.[8][9]

G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Detection Limits start Method Development Complete spec_check Peak Purity Check (No Co-elution) start->spec_check spec Analyze Placebo, Impurities, & Forced Degradation Samples spec->spec_check lin_check Plot Response vs. Conc. Calculate R² > 0.99 spec_check->lin_check lin Prepare Standards at 5-7 Concentration Levels lin->lin_check acc_check Calculate % Recovery (e.g., 98-102%) lin_check->acc_check acc Spike Placebo with Known Analyte Amount (3 levels, 3 reps) acc->acc_check prec_check Calculate %RSD (<2%) acc_check->prec_check prec_repeat Repeatability (Intra-day) (n=6) prec_repeat->prec_check prec_inter Intermediate Precision (Inter-day) (Different Analyst/Day) prec_inter->prec_check lod_loq Determine LOD & LOQ (e.g., Signal-to-Noise Ratio) prec_check->lod_loq end_node Validated Method Ready for Routine Use lod_loq->end_node

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is highly effective for identifying and quantifying volatile or semi-volatile organic impurities.[10][11] Due to the polarity and relatively low volatility of the target molecule, direct injection may lead to poor peak shape and thermal degradation. Therefore, derivatization is often necessary. Silylation, for example, can increase volatility and thermal stability. GC-MS provides high resolution and sensitivity, with the mass spectrometer offering definitive identification of separated components.[10][12]

Experimental Protocol (General):

  • Derivatization: In a GC vial, dissolve ~1 mg of the sample in 0.5 mL of a suitable solvent (e.g., Pyridine). Add 0.5 mL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard if necessary.

Data Presentation: GC-MS Method Parameters

ParameterRecommended Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280°C
Oven Program Start at 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 10 min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-550 m/z

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the compound beyond doubt.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. The chemical shifts, integration, and coupling patterns are unique to the molecule's structure. For this compound, specific signals are expected for the aldehyde proton, the aromatic protons on both rings, and the imidazole protons.[14][15]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the observed signals to the corresponding atoms in the molecular structure.

Data Presentation: Expected NMR Signals (in DMSO-d₆)

Signal TypeAtomExpected Chemical Shift (ppm)Multiplicity
¹H NMRAldehyde (-CHO)~9.9 - 10.1Singlet
Imidazole (H2)~8.2 - 8.4Singlet
Imidazole (H4/H5)~7.1 - 7.8Multiplets
Benzaldehyde Ring~7.6 - 8.1Multiplets
¹³C NMRAldehyde (C=O)~190 - 193-
Aromatic/Imidazole~115 - 150-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The C=O stretch of the aldehyde, the aromatic C=C and C-H stretches, the C-Cl bond, and vibrations from the imidazole ring all produce characteristic absorption bands.[16][17] The presence of all expected bands provides strong evidence of the compound's identity.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H StretchAromatic & Imidazole
~2850 & ~2750C-H Stretch (Fermi Doublet)Aldehyde
~1700-1680C=O StretchAromatic Aldehyde
~1600-1450C=C StretchAromatic & Imidazole Ring
~1100-1000C-N StretchImidazole Ring
~850-750C-Cl StretchAryl Halide

Conclusion

The analytical characterization of this compound requires a holistic and orthogonal approach. By combining the separation power of chromatography (HPLC, GC-MS) with the structural elucidation capabilities of spectroscopy (NMR, FT-IR), a complete and reliable profile of the material can be established. Each method provides critical, complementary information. Implementing these protocols within a framework of rigorous method validation ensures data integrity, supports regulatory filings, and ultimately guarantees the quality of the final pharmaceutical product.

References

Application of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde in Modern Heterocyclic Synthesis

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a strategically important synthetic intermediate in the field of medicinal chemistry and drug development. The molecule incorporates two key pharmacophores: a substituted benzaldehyde, which is a versatile handle for a multitude of classical organic reactions, and an imidazole ring. The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs, where it often plays a crucial role in molecular recognition by binding to biological targets through hydrogen bonding and coordination.[1][2] Imidazole-based compounds are known to exhibit a vast array of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[2][3]

The presence of the aldehyde functional group allows this compound to serve as a cornerstone for constructing more complex molecular architectures. The chlorine atom on the benzene ring provides an additional point for synthetic modification and influences the electronic properties of the molecule, making the aldehyde group a prime site for nucleophilic attack. This guide provides detailed application notes and validated protocols for the use of this compound in the synthesis of diverse heterocyclic systems, aimed at researchers and professionals in organic synthesis and drug discovery.

Knoevenagel Condensation: Gateway to Bioactive Scaffolds

The most direct application of this compound is its reaction with active methylene compounds via the Knoevenagel condensation. This reaction is fundamental for C-C bond formation and creates a propenone backbone that is a precursor to many important heterocyclic systems like pyrimidines, pyridines, and chromenes.[4][5]

Causality and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The catalyst's role is to deprotonate the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product. The electron-withdrawing nature of the chloro and imidazole-substituted phenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack.[6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A This compound S2 Nucleophilic Attack on Aldehyde Carbonyl A->S2 B Active Methylene Compound (e.g., Malononitrile) S1 Deprotonation of Active Methylene Cmpd. B->S1 Cat Base Catalyst (e.g., Piperidine) Cat->S1 facilitates S1->S2 forms carbanion S3 Dehydration S2->S3 forms aldol adduct P 2-(3-Chloro-4-(1H-imidazol-1-yl)benzylidene)malononitrile S3->P

Caption: Workflow for Knoevenagel Condensation.

Protocol 1: Synthesis of 2-(3-Chloro-4-(1H-imidazol-1-yl)benzylidene)malononitrile

This protocol details the synthesis of a key intermediate for subsequent multicomponent reactions.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 eq).

  • Dissolution: Add absolute ethanol (30 mL) and stir until the aldehyde is completely dissolved.

  • Addition of Reagent: Add malononitrile (11 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Add 3-4 drops of piperidine as a catalyst. The addition of a base is crucial for initiating the deprotonation of malononitrile.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, a precipitate usually forms. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove residual reactants and catalyst.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain a pure crystalline solid.

Data Presentation:

Active Methylene CompoundProduct StructureTypical Yield (%)
Malononitrile2-(3-Chloro-4-(1H-imidazol-1-yl)benzylidene)malononitrile85-95%
Ethyl CyanoacetateEthyl 2-cyano-3-(3-chloro-4-(1H-imidazol-1-yl)phenyl)acrylate80-90%
Barbituric Acid5-(3-Chloro-4-(1H-imidazol-1-yl)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione>90%

Synthesis of Azetidin-2-ones (β-Lactams) via Staudinger Cycloaddition

The aldehyde serves as a precursor for Schiff bases (imines), which are essential components in the Staudinger synthesis of β-lactams (azetidin-2-ones). The β-lactam ring is a core structural motif in a wide range of antibiotic drugs.

Causality and Mechanistic Insight

This synthesis is a two-step process:

  • Schiff Base Formation: The aldehyde undergoes condensation with a primary amine (e.g., aniline) under mild acidic catalysis or heating to form an imine (Schiff base). This is a reversible reaction where the removal of water drives the equilibrium towards the product.

  • [2+2] Cycloaddition: The Schiff base is then reacted with a ketene. Ketenes are highly reactive and are typically generated in situ. A common method is the dehydrohalogenation of an acyl chloride (like chloroacetyl chloride) using a tertiary amine base, such as triethylamine (TEA). The TEA acts as a non-nucleophilic base, abstracting a proton to facilitate the elimination of HCl and formation of the ketene. The ketene then undergoes a concerted [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered azetidin-2-one ring.[7]

G cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Ketene Formation & Cycloaddition A1 Aldehyde P1 Schiff Base (Imine) A1->P1 A2 Primary Amine A2->P1 P2 Azetidin-2-one (β-Lactam) P1->P2 B1 Chloroacetyl Chloride K Ketene (in situ) B1->K B2 Triethylamine (TEA) B2->K dehydrohalogenates K->P2 [2+2] Cycloaddition

Caption: Two-step workflow for Azetidin-2-one synthesis.

Protocol 2: Synthesis of a 1-Aryl-4-(3-chloro-4-(1H-imidazol-1-yl)phenyl)azetidin-2-one

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Glacial Acetic Acid

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dioxane (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

Part A: Schiff Base Synthesis

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in 25 mL of absolute ethanol.

  • Reactant Addition: Add the desired aniline (10 mmol, 1.0 eq) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Part B: Staudinger [2+2] Cycloaddition

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the Schiff base from Part A (5 mmol, 1.0 eq) in 50 mL of anhydrous dioxane.

  • Addition of Reactants: Add triethylamine (7.5 mmol, 1.5 eq) to the solution and cool the flask to 0-5 °C in an ice bath.

  • Ketene Generation: Add chloroacetyl chloride (7.5 mmol, 1.5 eq) dropwise via a dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter off the triethylamine hydrochloride salt. Pour the filtrate into 100 mL of crushed ice. A solid product will precipitate.

  • Isolation & Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[7]

Multicomponent Synthesis of Trisubstituted Imidazoles

The aldehyde can participate as one of three components in a Radziszewski-type reaction to construct a different, more complex imidazole ring system. This approach is a powerful tool for building molecular diversity from simple starting materials.[3][8]

Causality and Mechanistic Insight

In a typical three-component synthesis, this compound (component 1) reacts with a 1,2-dicarbonyl compound like benzil (component 2) and an ammonia source, most commonly ammonium acetate (component 3).[1] The reaction proceeds through a series of condensation steps. Initially, the aldehyde reacts with ammonia to form an imine, while the dicarbonyl compound also condenses with ammonia. These intermediates then combine and cyclize, followed by an oxidation step (often occurring in air) to yield the aromatic trisubstituted imidazole product. The process is often catalyzed by acids or metal catalysts like Cu(I), which can facilitate the condensation steps.[8]

G C1 Aldehyde Intermediates Intermediates C2 1,2-Dicarbonyl (e.g., Benzil) C3 Ammonium Acetate (Ammonia Source) Product 2,4,5-Trisubstituted Imidazole Intermediates->Product Condensation & Cyclization

References

Application Notes and Protocols for the Utilization of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde in the Preparation of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than simply inhibiting them.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression and well-characterized binders.[8][9][10] The development of small-molecule VHL ligands has been a critical enabler for the field.[11][12] Many of these ligands are synthesized from functionalized aromatic aldehydes. This application note details the utility of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde as a key starting material for the synthesis of novel VHL ligands and their subsequent incorporation into PROTACs. Its unique substitution pattern—a reactive aldehyde for linker attachment, a chloro group for potential modulation of electronic properties, and an imidazole ring for establishing key interactions—makes it a valuable tool for medicinal chemists.

Chemical Profile of this compound

This substituted benzaldehyde serves as a versatile scaffold for the elaboration of more complex molecules.

PropertyValue
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS Number 870837-48-2
Appearance Off-white to yellow solid
Key Functional Groups Aldehyde, Imidazole, Aryl Chloride

The aldehyde group is the primary reactive handle for incorporation into PROTAC structures, most commonly via reductive amination to form a stable amine linkage.[13][14]

Conceptual Framework: Designing a PROTAC

The design of a PROTAC is a multi-step process that involves the careful selection of a POI ligand, an E3 ligase ligand, and an appropriate linker. The following diagram illustrates the general workflow for the synthesis of a hypothetical PROTAC starting from this compound.

G cluster_0 Part A: VHL Ligand Intermediate Synthesis cluster_1 Part B: Linker Attachment cluster_2 Part C: Final PROTAC Assembly A This compound C Reductive Amination A->C B Amine-containing scaffold (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxamide) B->C D VHL Ligand Intermediate C->D F Amide Coupling D->F E Bifunctional Linker (e.g., with a Boc-protected amine and a carboxylic acid) E->F G VHL Ligand-Linker Conjugate F->G I Boc Deprotection & Amide Coupling G->I H POI Ligand (e.g., JQ1 amine derivative) H->I J Final PROTAC Molecule I->J

Caption: Synthetic workflow for a PROTAC using the subject aldehyde.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical PROTAC targeting the BET bromodomain protein BRD4, using a derivative of this compound as a component of the VHL ligand.

Part A: Synthesis of the VHL Ligand Intermediate via Reductive Amination

This protocol describes the coupling of this compound with a core VHL scaffold. Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[13][14]

Reaction Scheme:

  • This compound + Amine → Imine (intermediate)

  • Imine + Reducing Agent → Amine (VHL Ligand Intermediate)

Materials:

  • This compound

  • (2S,4R)-4-hydroxy-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide (or a similar amine-containing scaffold)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine scaffold (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical as it is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of a wide range of functional groups.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired VHL ligand intermediate.

Part B: Attachment of a PEG Linker

This step involves the coupling of the VHL ligand intermediate with a linker, which is essential for spanning the distance between the VHL E3 ligase and the target protein. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[7][15]

Materials:

  • VHL Ligand Intermediate from Part A

  • Boc-NH-PEGx-COOH (e.g., Boc-8-amino-3,6-dioxaoctanoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Protocol:

  • Dissolve the VHL ligand intermediate (1.0 eq) and the Boc-protected PEG linker (1.2 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the VHL ligand-linker conjugate.

Part C: Final PROTAC Assembly

The final step is the coupling of the VHL ligand-linker conjugate with a ligand for the target protein. Here, we use an amine-functionalized version of JQ1, a well-known inhibitor of BRD4.

Protocol:

  • Boc Deprotection: Dissolve the VHL ligand-linker conjugate from Part B in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Amide Coupling: Dissolve the deprotected amine (1.0 eq) and a carboxylic acid-functionalized JQ1 analogue (1.1 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein (BRD4) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][3]

G cluster_0 cluster_1 POI Target Protein (e.g., BRD4) PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI->PROTAC binds Ub Ubiquitin POI->Ub Poly-ubiquitinated VHL VHL E3 Ligase VHL->POI Ubiquitinates VHL->PROTAC binds E2 E2-Ub E2->VHL recruits Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of novel PROTACs. The protocols outlined in this application note provide a robust framework for its incorporation into VHL-based degraders. The chloro and imidazole substituents offer opportunities for fine-tuning the physicochemical properties and binding interactions of the resulting PROTACs, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. Further exploration of different linkers and POI ligands in conjunction with this building block will undoubtedly expand the arsenal of tools available for targeted protein degradation.

References

Application Note & Protocols: Laboratory-Scale Synthesis and Purification of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent purification of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic approach is based on a robust nucleophilic aromatic substitution (SNAr) reaction between 3-Chloro-4-fluorobenzaldehyde and imidazole. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for synthesis and purification via both recrystallization and column chromatography, and includes critical safety information and characterization guidelines. The content is designed for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, emphasizing causality, reproducibility, and safety.

Introduction and Scientific Background

N-aryl imidazoles are a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals.[1] Their synthesis is a cornerstone of medicinal chemistry programs. The target molecule, this compound, serves as a key intermediate, incorporating a reactive aldehyde functionality for further molecular elaboration.

The chosen synthetic strategy is the direct N-arylation of imidazole with 3-Chloro-4-fluorobenzaldehyde. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom at the C4 position is highly activated towards substitution by the potent electron-withdrawing effect of the para-aldehyde group, which stabilizes the transient, negatively charged Meisenheimer complex intermediate. The presence of a base is crucial; it deprotonates imidazole to form the more nucleophilic imidazolate anion, thereby increasing the reaction rate.[2] A polar aprotic solvent such as Dimethylformamide (DMF) is selected to solvate the cationic base counter-ion, leaving the imidazolate anion highly reactive.

This document presents two primary methods for the purification of the crude product: recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the desired scale of the final product.[3]

Chemical Profiles and Safety Data

Safe laboratory practice necessitates a thorough understanding of the properties and hazards of all chemicals used.

Compound Formula MW ( g/mol ) CAS No. Physical Form Key GHS Hazards [4]
3-Chloro-4-fluorobenzaldehyde C₇H₄ClFO158.5634328-61-5White to light yellow solid/liquid[5]H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[4]
Imidazole C₃H₄N₂68.08288-32-4White to pale yellow solid[6]H302 (Harmful if swallowed), H314 (Causes severe skin burns/eye damage), H360D (May damage the unborn child)[2]
Potassium Carbonate (K₂CO₃) K₂CO₃138.21584-08-7White hygroscopic solidH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Dimethylformamide (DMF) C₃H₇NO73.0968-12-2Colorless liquidH312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Eye Irrit.), H360D (May damage the unborn child)
This compound C₁₀H₇ClN₂O206.63870837-48-2Solid[7]Data not fully available; treat with caution as a potential irritant.

Safety Precaution Summary:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[8]

  • Imidazole and DMF are reproductive toxins; handle with extreme care and avoid exposure.[2]

  • 3-Chloro-4-fluorobenzaldehyde is an irritant; avoid inhalation and contact with skin and eyes.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a classic SNAr pathway.

SNAr_Mechanism Figure 1: Reaction Scheme and Proposed SNAr Mechanism R1 3-Chloro-4-fluorobenzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) R1->Meisenheimer Nucleophilic Attack R2 Imidazole Anion Imidazolate Anion (Nucleophile) R2->Anion Deprotonation Base K₂CO₃ (Base) Base->Anion Anion->Meisenheimer Product This compound Meisenheimer->Product Elimination of F⁻ Salts KF + KHCO₃

Caption: Figure 1: Reaction Scheme and Proposed SNAr Mechanism.

Causality of Reagents:

  • Imidazole: Acts as the nucleophile. It is deprotonated by the base to form the more potent imidazolate anion.[2]

  • 3-Chloro-4-fluorobenzaldehyde: The electrophilic aryl halide. The fluorine atom is the leaving group, activated by the aldehyde group.[5]

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive base sufficient to deprotonate imidazole. Its heterogeneous nature in some solvents can be beneficial for simplifying workup.

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the imidazolate anion and promoting the SNAr reaction.

Experimental Workflow Overview

The overall process from starting materials to the purified final product is outlined below.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Combine Reactants (3-Chloro-4-fluorobenzaldehyde, Imidazole, K₂CO₃ in DMF) reaction 2. Heat Reaction Mixture (e.g., 100-120 °C) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring quench 4. Cool & Quench (Pour into ice-water) monitoring->quench filter 5. Filter Precipitate quench->filter wash 6. Wash with Water filter->wash dry 7. Dry Crude Product wash->dry crude Crude Solid Product dry->crude choice Choose Method crude->choice re_xtal Recrystallization (e.g., Ethanol/Water) choice->re_xtal column Column Chromatography (Silica, Hexane/EtOAc) choice->column pure Pure Product re_xtal->pure column->pure analysis Characterization (NMR, MS, MP) pure->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde (CAS No. 870837-48-2). This molecule is a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This guide is designed for researchers, scientists, and process chemists to navigate the common challenges encountered during its synthesis, offering troubleshooting advice and optimization strategies to improve reaction yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the N-arylation of imidazole with 3-chloro-4-fluorobenzaldehyde. The fluorine atom, being an excellent leaving group, is displaced by the nucleophilic nitrogen of the imidazole ring. The reaction is activated by the electron-withdrawing nature of the adjacent aldehyde and chloro groups, which stabilize the intermediate Meisenheimer complex.

Synthetic_Pathway cluster_conditions Reaction Conditions Reactant1 3-Chloro-4-fluorobenzaldehyde Reaction_Point + Reactant1->Reaction_Point Reactant2 Imidazole Reactant2->Reaction_Point Product This compound Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Base Base (e.g., K₂CO₃, Cs₂CO₃) Temp Heat (e.g., 80-120 °C) Reaction_Point->Product SₙAr Side_Reactions cluster_main Main Reaction cluster_side Side Reactions SM 3-Chloro-4-fluorobenzaldehyde Product Desired Product SM->Product + Imidazole (Anhydrous) Hydrolysis_Product 3-Chloro-4-hydroxybenzaldehyde SM->Hydrolysis_Product + H₂O / OH⁻ (Wet Conditions) Degradation Decomposition Products (Tar) SM->Degradation Excess Heat (>120 °C) Imidazole Imidazole

Technical Support Center: Purification of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification of this compound.

Question 1: My initial analysis (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What is the best general strategy to begin purification?

Answer: A complex impurity profile is common after the synthesis of heterocyclic compounds like this.[1] The impurities typically consist of unreacted starting materials, the corresponding carboxylic acid from oxidation, and reaction by-products.

Your primary strategy should be a multi-step approach that first removes the most dissimilar impurities, followed by a high-resolution technique. A logical workflow is essential for efficient purification.

G start Crude Product Analysis (TLC/NMR) wash_step Aqueous Workup (Acid/Base Washes) start->wash_step Initial Cleanup decision Purity Check (TLC) wash_step->decision Assess Impurity Profile column Silica Gel Column Chromatography decision->column Multiple/Close-Eluting Impurities recrystal Recrystallization decision->recrystal Product is Major Component & Crystalline final_product Pure Product (>97%) decision->final_product Sufficiently Pure column->final_product recrystal->final_product

Caption: General Purification Workflow for this compound.

  • Aqueous Workup: Begin with sequential aqueous washes. An acidic wash (e.g., dilute HCl) will remove basic impurities like unreacted imidazole. A basic wash (e.g., 10% NaHCO₃ solution) will remove acidic impurities, most notably the over-oxidized 3-chloro-4-(1H-imidazol-1-yl)benzoic acid.[2]

  • High-Resolution Purification: After the initial cleanup, the choice between column chromatography and recrystallization depends on the remaining impurities.

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is particularly effective if your crude mixture contains multiple components with close TLC retention factors (Rf).[3]

    • Recrystallization: If your product is the dominant component and is a solid, recrystallization is an excellent and scalable method for achieving high purity.[4]

Question 2: I suspect my aldehyde has oxidized to the carboxylic acid. How can I confirm this and remove it?

Answer: Oxidation of aldehydes to carboxylic acids is a very common side reaction, often caused by exposure to air.[2]

  • Confirmation: The carboxylic acid impurity will have a significantly different chemical shift in ¹H NMR for the aldehydic proton (the peak around 9.9 ppm will diminish or disappear) and will show a broad peak for the carboxylic acid proton. On a TLC plate, the acid is typically more polar and will have a lower Rf value than the aldehyde.

  • Removal: The acidic nature of the carboxylic acid makes it easy to remove. During your workup, wash the organic layer (e.g., ethyl acetate or dichloromethane) with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a sodium salt that is highly soluble in the aqueous layer and will be washed away.[2]

Question 3: My column chromatography is providing poor separation, with fractions containing mixtures of my product and impurities. What can I do?

Answer: Poor separation during column chromatography usually stems from an improperly chosen solvent system (eluent) or incorrect technique.

  • Optimize the Eluent: The key is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate. For imidazole-containing compounds, a gradient elution is often effective.[3] Start with a less polar solvent and gradually increase the polarity. A common system for similar molecules is a gradient of methanol (MeOH) in dichloromethane (DCM).[3]

  • Check Column Loading: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. The crude product should be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel before being dry-loaded onto the column. This ensures a narrow starting band and better separation.

  • Use the Right Stationary Phase: While standard silica gel is usually sufficient, for particularly difficult separations, consider using a different stationary phase. Basic alumina can be effective for purifying aldehydes if the compound is stable under basic conditions.[5]

Question 4: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What is causing this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to an inappropriate solvent choice or cooling the solution too quickly.[4]

  • Solution 1: Change the Solvent System. The ideal recrystallization solvent dissolves the compound when hot but not when cold. You may need to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. For imidazole derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes can be effective.[4][6]

  • Solution 2: Slow Cooling & Seeding. Do not cool the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a tiny "seed crystal" from a previous pure batch can also induce crystallization.[4]

Part 2: Frequently Asked Questions (FAQs)

What are the primary impurities I should expect?

The expected impurities are directly related to the synthetic route. However, some are common across different methods.

G cluster_impurities Common Impurities product This compound acid Carboxylic Acid (Oxidation Product) product->acid Air Oxidation start_mat Starting Materials (e.g., 3-Chloro-4-fluorobenzaldehyde, Imidazole) product->start_mat From Incomplete Reaction byproduct Reaction By-products (e.g., from self-condensation) product->byproduct From Side Reactions

Caption: Common impurities associated with the target compound.

  • Oxidation Product: 3-Chloro-4-(1H-imidazol-1-YL)benzoic acid.[2]

  • Unreacted Starting Materials: Depending on the synthesis, this could be imidazole and a halogenated benzaldehyde.

  • Self-Condensation Products: Aldehydes can undergo self-condensation (aldol reaction), though this is less common for aromatic aldehydes without α-hydrogens.[2]

What is the most robust purification method for achieving >99% purity?

For achieving high purity, a combination of methods is often best. However, if a single method must be chosen, purification via a bisulfite adduct is a highly specific and effective technique for aldehydes.[7][8] This method involves reacting the crude product with sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities are then washed away with an organic solvent. Finally, the aldehyde is regenerated from the aqueous layer by adding a base (like NaOH) and extracted.[7][8] This method is excellent for removing stubborn, non-aldehyde impurities.

How should I store the purified compound to prevent degradation?

Aldehydes, especially functionalized ones, can be sensitive. To ensure long-term stability:

  • Temperature: Store at 2-8°C.[9]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[9]

  • Light: Protect from light by using an amber vial or storing it in a dark place. UV light can cause degradation of chlorinated aromatic compounds.[10]

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.

Part 3: Experimental Protocols & Data

Protocol 1: High-Resolution Purification by Silica Gel Column Chromatography

This protocol is adapted from methods used for similar imidazole-containing aromatic compounds.[3]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting eluent (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (post-workup) in a minimal amount of a polar solvent like methanol or acetone.

    • Add a small amount of silica gel (approx. 2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% DCM).

    • Gradually increase the polarity by slowly increasing the percentage of a polar solvent like methanol (e.g., from 0% to 5% MeOH in DCM).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis: Spot each fraction on a TLC plate, elute, and visualize under UV light. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This classic protocol is highly specific for aldehydes.[7][8]

  • Adduct Formation:

    • Dissolve the crude mixture in a suitable solvent like methanol or DMF.[7]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.[7]

  • Extraction of Impurities:

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the funnel and shake again.

    • Separate the layers. The non-aldehyde impurities will remain in the organic layer. The water-soluble bisulfite adduct will be in the aqueous layer. Discard the organic layer.[8]

  • Regeneration of the Aldehyde:

    • Wash the aqueous layer again with fresh organic solvent to remove any residual impurities.

    • Transfer the clean aqueous layer to a flask. While stirring, slowly add a base, such as 10% sodium hydroxide (NaOH) solution, until the solution is basic (pH > 10). This will hydrolyze the adduct and regenerate the free aldehyde.[7]

  • Final Extraction and Isolation:

    • Transfer the basic aqueous solution back to a separatory funnel and extract the regenerated aldehyde into a fresh organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Data Summary: Purification Method Comparison
MethodProsConsBest For...
Column Chromatography Highly versatile, separates multiple components, adaptable to different scales.Can be time-consuming, requires large solvent volumes, potential for product loss on the column.Complex mixtures with multiple impurities of varying polarity.[3][11]
Recrystallization Excellent for achieving high purity, scalable, cost-effective.Requires the compound to be a stable solid, finding a suitable solvent can be challenging, risk of "oiling out".[4]Removing small amounts of impurities from a crude product that is already >85% pure.
Bisulfite Adduct Highly specific to aldehydes, excellent for removing non-carbonyl impurities.Requires a multi-step aqueous workup, the use of strong base can cause degradation of sensitive molecules.[7][8]Removing stubborn, non-aldehyde impurities that are difficult to separate by chromatography.

References

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the N-arylation of imidazole with halogenated benzaldehydes. We will delve into the critical reaction parameters, provide in-depth troubleshooting for common experimental hurdles, and offer validated protocols to ensure reproducible, high-yield results.

The primary synthetic route for this class of compounds is a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[1][2] This method is often preferred over palladium-based systems for the N-arylation of imidazoles due to its effectiveness and lower cost.[3]

Section 1: The Core Reaction - Copper-Catalyzed N-Arylation (Ullmann Condensation)

The fundamental transformation involves the formation of a C-N bond between the imidazole nitrogen and an aryl halide, typically 3-chloro-4-fluorobenzaldehyde or a related precursor. The reaction is catalyzed by a copper(I) species and requires a base to deprotonate the imidazole, rendering it nucleophilic.

General Reaction Scheme:

Where Ar-X is the substituted aryl halide (e.g., 3-Chloro-4-fluorobenzaldehyde).

The mechanism, while complex and subject to substrate-specific variations, is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle cluster_cycle Catalytic Cycle CuX Cu(I)X ImCu Im-Cu(I) CuX->ImCu + Im⁻ (from Im-H + Base) Imidazole Imidazole (Im-H) Base Base OxAdd [Im-Cu(III)(Ar)(X)] ImCu->OxAdd Oxidative Addition + Ar-X ArX Ar-X OxAdd->CuX Reductive Elimination Product Ar-Imidazole OxAdd->Product Product Release

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction stalls before completion. Which parameters should I investigate first?

A1: Low conversion is the most frequent issue and is almost always linked to the interplay between the catalyst, base, solvent, and temperature. A systematic optimization is crucial.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Reagents Verify Reagent Purity & Anhydrous Conditions (Solvent, Base, Imidazole) Start->Check_Reagents Optimize_Temp Increase Temperature Incrementally (e.g., 110°C -> 120°C -> 130°C) Check_Reagents->Optimize_Temp If reagents are pure Change_Base Screen Different Bases (K₂CO₃ -> Cs₂CO₃) Optimize_Temp->Change_Base If still low yield Screen_Catalyst Evaluate Copper Source & Ligand (CuI -> Cu₂O, add Phenanthroline) Change_Base->Screen_Catalyst If minimal improvement Check_Stoichiometry Adjust Imidazole Stoichiometry (1.2 -> 2.0 eq.) Screen_Catalyst->Check_Stoichiometry If needed Result Improved Yield Check_Stoichiometry->Result

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

Below is a summary of key parameters and the rationale for their optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Copper Catalyst 5-10 mol% CuIStrategy: Try other Cu(I) sources like CuBr or Cu₂O.[4] Rationale: The counter-ion and physical form of the catalyst can affect its solubility and activity. For challenging substrates, adding a ligand like 1,10-phenanthroline (10-20 mol%) can stabilize the copper intermediate and accelerate the catalytic cycle.[3]
Base 2.0 eq. K₂CO₃Strategy: Switch to Cesium Carbonate (Cs₂CO₃). Rationale: Cs₂CO₃ is more soluble in polar aprotic solvents and generates a more "naked" and thus more nucleophilic imidazolide anion, often leading to significantly improved reaction rates and yields.[5]
Solvent DMF or DMSOStrategy: Use N-Methyl-2-pyrrolidone (NMP) or screen different solvents. Rationale: The solvent must be polar enough to dissolve the base and imidazole salt, and have a high boiling point for thermal reactions.[1] Ensure the solvent is anhydrous, as water can lead to aryl halide hydrolysis, forming undesired phenol byproducts.[6]
Temperature 110-120 °CStrategy: Increase the temperature in 10 °C increments up to 140-150 °C. Rationale: Ullmann-type reactions are often thermally demanding.[1] Insufficient thermal energy is a common reason for stalled reactions, especially with less reactive aryl chlorides or bromides. Monitor for decomposition at higher temperatures.
Reactant Ratio 1.2 eq. ImidazoleStrategy: Increase imidazole to 2.0-3.0 equivalents. Rationale: Imidazole can act as a ligand to the copper center, potentially inhibiting the reaction at low concentrations.[7] Using a larger excess can help drive the reaction to completion.

Q2: I'm observing a persistent impurity that is difficult to separate from my product. What could it be?

A2: The most common side products in Ullmann-type reactions are from homocoupling of the aryl halide or hydrolysis.

  • Biaryl Homocoupling: You may form a symmetrical biaryl compound from the coupling of two molecules of your 3-chloro-4-fluorobenzaldehyde precursor. This is more common at very high temperatures or with highly activated copper catalysts.[8]

    • Solution: Lowering the reaction temperature slightly or reducing the catalyst loading can disfavor this pathway.

  • Phenol Formation: If there is residual water in your reaction, the aryl halide can hydrolyze to form 3-chloro-4-fluorophenol, especially under basic conditions at high temperatures.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous grade solvents and dry the base (e.g., K₂CO₃) in an oven before use.[6]

Q3: My purification by silica gel chromatography is resulting in low recovery and significant peak tailing. How can I improve this?

A3: The basic imidazole nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, causing tailing and irreversible adsorption.[9]

  • Solution 1: Use a Basic Modifier. Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., ethyl acetate/hexane). This base will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[9]

  • Solution 2: Switch to a Different Stationary Phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds like imidazoles, as it minimizes the acidic interactions that cause tailing.[9]

  • Solution 3: Employ Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. This is a highly effective method for separating your basic product from neutral or acidic impurities. See Protocol 2 for a detailed procedure.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is microwave-assisted synthesis a good option for this reaction? Yes, microwave heating can be highly effective for this transformation. It offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes vs. hours), often leading to higher yields and fewer byproducts due to rapid heating.[10][11][12] It is an excellent technique for rapid library synthesis and initial reaction screening.

FAQ 2: How should I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point is 50-70% ethyl acetate in hexane.

  • Visualization: The benzaldehyde starting material and product are UV active and can be visualized under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as the aldehyde functional group will react to give a yellow spot on a purple background.

  • Analysis: Spot the starting aryl halide, imidazole, and the reaction mixture. The reaction is complete when the starting aryl halide spot has been completely consumed.

FAQ 3: Can I use an arylboronic acid instead of an aryl halide? Yes, the copper-catalyzed N-arylation of imidazoles with arylboronic acids (a variation of the Chan-Lam coupling) is also a well-established method. It can often be performed under milder, base-free conditions, sometimes even at room temperature, using a heterogeneous copper catalyst.[13] This is an excellent alternative if your starting material is a boronic acid or if you need to avoid the harsher conditions of the traditional Ullmann reaction.

Section 4: Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed N-Arylation

This protocol provides a robust starting point for the synthesis of this compound.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1.0 eq.), imidazole (1.5 eq.), Cesium Carbonate (2.0 eq.), and Copper(I) Iodide (CuI, 0.10 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 2-4 hours until the 3-chloro-4-fluorobenzaldehyde is consumed (typically 12-24 hours).

  • Workup (Initial): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base. Wash the Celite pad with additional ethyl acetate.

Protocol 2: Purification via Acid-Base Extraction & Chromatography

This procedure is designed to efficiently separate the basic product from neutral byproducts and unreacted starting materials.

  • Dissolution: Take the crude filtrate from Protocol 1 and concentrate it under reduced pressure to remove most of the solvent. Re-dissolve the residue in a larger volume of an organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 30 mL). Your basic product will move into the aqueous layer as a protonated salt, leaving neutral impurities (like biaryl homocoupling product) in the organic layer.

  • Neutralization and Back-Extraction: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper).[9]

  • Extract the now-neutralized product back into an organic solvent (e.g., 3 x 30 mL of DCM).[9]

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but potentially still colored, product.

  • Final Polish (Chromatography): If further purification is needed, perform column chromatography on silica gel using a hexane/ethyl acetate mobile phase containing 0.5% triethylamine to prevent tailing.[9]

References

Troubleshooting guide for the synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, a key building block in pharmaceutical and materials science research.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during this synthetic procedure. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

I. Reaction Overview and Mechanism

The synthesis of this compound typically proceeds via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[3][4] In this reaction, 3-chloro-4-fluorobenzaldehyde is coupled with imidazole in the presence of a copper catalyst and a base. The fluorine atom at the C4 position is a good leaving group, activated by the electron-withdrawing aldehyde group, facilitating nucleophilic aromatic substitution by the imidazole.

The generally accepted mechanism for this Ullmann-type reaction involves the following key steps[3]:

  • Formation of a Copper(I)-Imidazolide Complex: The reaction is initiated by the coordination of the imidazole to the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (3-chloro-4-fluorobenzaldehyde) undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-N bond of the product and regenerates the active Cu(I) catalyst.

Visualizing the Reaction Pathway

Reaction_Pathway Reactants 3-Chloro-4-fluorobenzaldehyde + Imidazole Cu_Complex Cu(I)-Imidazolide Complex Reactants->Cu_Complex Coordination Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Aryl Halide Catalyst_Base Cu(I) Catalyst Base (e.g., Cs2CO3) Catalyst_Base->Cu_Complex Cu_Complex->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regen Regenerated Cu(I) Catalyst Reductive_Elimination->Catalyst_Regen Catalyst Regeneration

Caption: General mechanism for the copper-catalyzed N-arylation of imidazole.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Category 1: Low or No Product Yield

Question 1: My reaction shows very low conversion of the starting material, 3-chloro-4-fluorobenzaldehyde. What are the likely causes?

Answer: Low conversion is a frequent issue that can often be traced back to several key factors:

  • Inactive Catalyst: The copper catalyst is the heart of this transformation. If you are using copper powder, its surface can oxidize, rendering it inactive. Pre-activating the copper is crucial. For copper salts like CuI, ensure they are anhydrous and have been stored properly.

  • Insufficient Base: The base plays a critical role in deprotonating the imidazole, which increases its nucleophilicity. Common bases for this reaction include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[5] Ensure the base is finely powdered and dry. Insufficient base will lead to a low concentration of the active imidazolide nucleophile.

  • Low Reaction Temperature: Ullmann-type couplings traditionally require high temperatures, often in excess of 100 °C, to proceed at a reasonable rate.[4] If your reaction temperature is too low, the activation energy barrier for the oxidative addition step may not be overcome. Consider incrementally increasing the temperature, monitoring for product formation and potential decomposition.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction by solubilizing the reactants and operating at higher temperatures.[4] Ensure your solvent is anhydrous, as water can interfere with the base and catalyst.

Question 2: I am not observing any product formation at all. What fundamental checks should I perform?

Answer: A complete lack of product formation points to a more fundamental issue with the experimental setup or reagents.

  • Reagent Integrity: Verify the identity and purity of your starting materials, 3-chloro-4-fluorobenzaldehyde and imidazole, using techniques like NMR or melting point analysis. Contaminated or incorrect starting materials are a common source of failed reactions.

  • Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation by air. While some modern protocols are more robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent catalyst deactivation.

  • Reaction Monitoring: Ensure you are using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to monitor the reaction. It's possible the reaction is proceeding, but the product is not being detected by your chosen method.

Category 2: Impure Product & Side Reactions

Question 3: My final product is contaminated with a significant amount of unreacted imidazole. How can I improve the purification?

Answer: Excess imidazole is often used to drive the reaction to completion. Its removal can be addressed with the following purification strategies:

  • Aqueous Wash: After the reaction, an acidic wash (e.g., dilute HCl) can be used to protonate the basic imidazole, forming a water-soluble imidazolium salt that can be extracted into the aqueous phase. Be cautious, as the aldehyde product may have some acid sensitivity.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar imidazole from the less polar product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

Question 4: I've isolated a side product with a different molecular weight. What are the possible side reactions?

Answer: Several side reactions can occur under the conditions of an Ullmann condensation:

  • Hydrolysis of the Aldehyde: If there is residual water in the reaction mixture, particularly at high temperatures and in the presence of a base, the benzaldehyde moiety can be susceptible to oxidation or other transformations.

  • Homocoupling of the Aryl Halide: While less common in C-N couplings, it is possible for the aryl halide to undergo homocoupling to form a biphenyl derivative, especially at very high temperatures.

  • Reaction with the Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which could potentially act as a nucleophile and compete with imidazole.

Visualizing Potential Side Reactions

Side_Reactions Start 3-Chloro-4-fluorobenzaldehyde Desired_Path Reaction with Imidazole Start->Desired_Path Side_Path1 Hydrolysis Start->Side_Path1 Side_Path2 Homocoupling Start->Side_Path2 Desired_Product Desired Product Desired_Path->Desired_Product Side_Product1 Oxidation/Other Products Side_Path1->Side_Product1 Side_Product2 Biphenyl Derivative Side_Path2->Side_Product2

Caption: Potential side reactions in the synthesis.

III. Recommended Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Parameter Recommended Condition Notes
Reactants 3-chloro-4-fluorobenzaldehyde (1.0 eq)Ensure high purity.
Imidazole (1.5 - 2.0 eq)Using an excess can improve yield.
Catalyst Copper(I) Iodide (CuI) (5-10 mol%)Store under inert gas, away from moisture.
Base Cesium Carbonate (Cs₂CO₃) (2.0 eq)Must be anhydrous and finely powdered.
Solvent Anhydrous Dimethylformamide (DMF)Use a sufficient volume to ensure solubility.
Temperature 110-130 °CMonitor for potential decomposition at higher temps.
Atmosphere Nitrogen or ArgonMaintain an inert atmosphere throughout.
Reaction Time 12-24 hoursMonitor progress by TLC or LC-MS.
Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde, imidazole, cesium carbonate, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

IV. References

  • Buchwald, S. L., et al. (1999). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available at: --INVALID-LINK--

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: --INVALID-LINK--

  • BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem. Available at: --INVALID-LINK--

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. WJPPS.

  • ResearchGate. (2008). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: --INVALID-LINK--

  • University of Barcelona. (2006). Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. University of Barcelona Institutional Repository.

  • Google Patents. (1998). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • MIT Open Access Articles. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT DSpace.

  • National Institutes of Health. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. Available at: --INVALID-LINK--

  • ACS Publications. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. Available at: --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Chem-Impex. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes. BenchChem.

  • ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... ResearchGate.

  • CP Lab Chemicals. (n.d.). 3-Chloro-4-(1-imidazolyl)benzaldehyde, min 97%, 1 gram. CP Lab Chemicals. Available at: --INVALID-LINK--

  • Dana Bioscience. (n.d.). 3-Chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde 100mg. Dana Bioscience.

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde. PubChem. Available at: --INVALID-LINK--

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

  • PubChem. (n.d.). 3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. PubChem. Available at: --INVALID-LINK--

References

How to avoid impurities in 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into impurity prevention and troubleshooting during this critical synthesis. Our focus is on the causality behind experimental choices to empower you with a robust, self-validating protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what is the core mechanism?

The most prevalent and efficient method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 3-Chloro-4-fluorobenzaldehyde with imidazole in the presence of a mild base.[1][2]

  • Mechanism: The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbon atom of the benzaldehyde ring that is bonded to the fluorine atom. The reaction is facilitated by the presence of electron-withdrawing groups (both the aldehyde and the chlorine) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2][3] Fluorine is an excellent leaving group in SNAr reactions—often better than other halogens—because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.[2][4]

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_outcomes Outcomes Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Start->Workup TLC_Analysis TLC / HPLC Analysis Workup->TLC_Analysis Purity_Check Is Purity >98%? TLC_Analysis->Purity_Check Final_Product Dry & Characterize Final Product Purity_Check->Final_Product Yes Purification Column Chromatography or Recrystallization Purity_Check->Purification No (Impurities Detected) Purification->TLC_Analysis Re-analyze Purified Fractions

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic transformation of this versatile building block. By understanding the interplay of the chloro, imidazolyl, and benzaldehyde functionalities, you can optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format, addressing specific reactions and the catalyst selection process.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. However, the presence of the imidazole ring introduces specific challenges.

Q1: What are the main challenges when performing a Suzuki-Miyaura coupling with this compound?

A1: The primary challenge is potential catalyst inhibition or poisoning by the imidazole moiety. The nitrogen atoms in the imidazole ring can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalytic species. This can result in low yields and stalled reactions. Additionally, aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and higher temperatures.[1]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this substrate?

A2: For activating aryl chlorides, particularly in the presence of a potential coordinating group like imidazole, highly active catalyst systems are required. Electron-rich, bulky phosphine ligands are the standard choice.

  • Recommended Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent candidates.[2] These ligands promote the challenging oxidative addition step with aryl chlorides and can help stabilize the active Pd(0) species.[2]

  • Palladium Precursors: Common precursors like Pd(OAc)₂ (palladium acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are effective when combined with these ligands.[3] Using pre-formed palladium-ligand complexes (precatalysts) can also enhance reproducibility.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another powerful class of ligands for activating aryl chlorides.[5][6] They form very stable bonds with palladium and can be highly effective, sometimes outperforming phosphine ligands.[1]

Troubleshooting Guide: Suzuki-Miyaura Reactions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Poisoning: Imidazole coordinating to the Pd center. 2. Inactive Catalyst: Oxidative addition of the aryl chloride is too slow. 3. Poor Base/Solvent Choice: The base may not be effective in the chosen solvent.1. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or an NHC ligand).[1][2] 3. Ensure anhydrous conditions. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] Consider using a polar aprotic solvent like dioxane, toluene, or DMF.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Slow Transmetalation: The reaction between the organoboron reagent and the palladium complex is slow. 2. Presence of Water/Oxygen: Can lead to degradation of the boronic acid (protodeboronation) or homocoupling.1. Ensure the base is sufficiently strong and soluble to activate the boronic acid.[3] 2. Use fresh, high-purity boronic acid or boronate ester. 3. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar).
Reaction Stalls 1. Catalyst Decomposition: The active Pd(0) species may be unstable at high temperatures. 2. Substrate/Product Inhibition: The product may be coordinating to the catalyst more strongly than the starting material.1. Use a more robust ligand that provides greater stability to the palladium center. 2. Try a lower reaction temperature with a more active catalyst system. 3. Consider slow addition of the limiting reagent if product inhibition is suspected.

Diagram: Potential Catalyst Inhibition Pathway

This diagram illustrates how the imidazole nitrogen can coordinate to the palladium center, potentially disrupting the catalytic cycle.

G cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl Inactive Inactive Complex L_n-Pd(0)-Imidazole Pd0->Inactive Coordination PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Trans Transmetalation PdII->Trans + Ar'-B(OR)₂ DiarylPd Ar-Pd(II)-Ar'(L_n) Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + Ar-Ar' Substrate Substrate (with Imidazole) Substrate->Inactive caption Potential catalyst inhibition by imidazole coordination.

Caption: Potential catalyst inhibition by imidazole coordination.

Section 2: Reactions at the Aldehyde Group

The aldehyde functionality is a hub for numerous synthetic transformations, including reductive amination, oxidation, and C-C bond formation. The electron-withdrawing nature of the chloro and imidazolyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, generally increasing its reactivity towards nucleophiles.[7]

Reductive Amination

Q3: What are the best catalytic methods for the reductive amination of this aldehyde?

A3: Catalytic reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

  • Catalysts for Imine Formation: Mild acid catalysts can be used to promote the initial condensation between the aldehyde and the amine.

  • Reducing Agents & Catalysts for Reduction:

    • Sodium Borohydride Derivatives: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reducing agents suitable for this transformation. They are often used stoichiometrically.

    • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst is a greener alternative. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are common. However, care must be taken to avoid reduction of the chloro-substituent (hydrodehalogenation). Cobalt-based catalysts have also shown promise for this reaction.[8]

Troubleshooting Guide: Reductive Amination

Problem Potential Cause(s) Recommended Solution(s)
Aldehyde starting material remains 1. Inefficient Imine Formation: Sterically hindered amine, or reaction conditions not optimal for water removal. 2. Decomposition of Reducing Agent: Moisture can decompose borohydride reagents.1. Add a mild acid catalyst (e.g., acetic acid). 2. Use a dehydrating agent like MgSO₄ or molecular sieves. 3. Use fresh, high-quality reducing agent.
Formation of Alcohol Side Product Reduction of Aldehyde: The reducing agent is reducing the aldehyde faster than the imine is formed or reduced.1. Use a milder reducing agent like STAB, which is generally more selective for imines over aldehydes. 2. Pre-form the imine before adding the reducing agent.
Hydrodehalogenation (Loss of Cl) Over-reduction (with Catalytic Hydrogenation): The catalyst (e.g., Pd/C) is too active and is reducing the C-Cl bond.1. Use a less active catalyst (e.g., Pt/C or a cobalt-based system).[8] 2. Lower the hydrogen pressure and/or temperature. 3. Add a catalyst modifier (e.g., quinoline) to selectively poison sites responsible for dehalogenation.
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[9][10]

Q4: What catalysts are suitable for a Knoevenagel condensation with this substrate?

A4: The reaction is typically catalyzed by a weak base. The enhanced electrophilicity of the aldehyde group on your substrate makes it a good candidate for this reaction.[7]

  • Recommended Catalysts:

    • Weak Amines: Piperidine, pyridine, or triethylamine (Et₃N) are classic choices.[9][11] Often, a mild acid co-catalyst like acetic acid is used.[12][13]

    • Lewis Acids: In some cases, Lewis acids like TiCl₄ can be used, often in combination with an amine base.[12][13]

    • Ammonium Salts: Salts like ammonium acetate can also serve as effective catalysts.

Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and the active methylene compound (e.g., diethyl malonate, 1.1 eq) in a suitable solvent (e.g., toluene, ethanol), add the catalyst.

  • For piperidine/acetic acid catalysis: Add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • The reaction mixture is typically heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Diagram: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving experimental issues.

G cluster_troubleshoot Troubleshooting Steps Start Start Experiment Setup Setup Reaction Start->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Outcome Reaction Outcome? Monitor->Outcome Success Workup & Purify Outcome->Success Complete Failure Troubleshoot Outcome->Failure Incomplete / Poor Reagents Check Reagent Purity & Stoichiometry Failure->Reagents Catalyst Evaluate Catalyst (Activity, Loading) Conditions Adjust Conditions (Temp, Solvent, Time) Conditions->Setup Retry Experiment caption A systematic approach to troubleshooting reactions.

Caption: A systematic approach to troubleshooting reactions.

Section 3: Oxidation to Carboxylic Acid

Q5: How can I selectively oxidize the aldehyde to a carboxylic acid without affecting the imidazole or chloro-substituents?

A5: The oxidation of aldehydes to carboxylic acids is a common transformation.[14] Several reagents can achieve this selectively.

  • Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant. The reaction is often run in aqueous basic or acidic conditions. Careful control of stoichiometry and temperature is needed to avoid over-oxidation or side reactions.

  • Chromium Reagents (e.g., Jones Reagent - CrO₃/H₂SO₄): Highly effective but generate toxic chromium waste, making them less desirable from a green chemistry perspective.

  • Pinnick Oxidation (NaClO₂): This is an excellent method for the mild and selective oxidation of aldehydes. It uses sodium chlorite (NaClO₂) as the oxidant with a chlorine scavenger like 2-methyl-2-butene. It is highly tolerant of other functional groups.

  • Silver Oxide (Tollens' Reagent): A very mild oxidant, but its cost can be a drawback for larger-scale synthesis.

Oxidant System Typical Conditions Advantages Disadvantages
KMnO₄ Acetone/water, basic pHInexpensive, powerfulCan be non-selective, waste issues
Pinnick (NaClO₂) t-BuOH/water, NaH₂PO₄ buffer, 2-methyl-2-buteneHigh selectivity, mild conditionsCost of reagents
Jones (CrO₃) Acetone, H₂SO₄Fast, effectiveHighly toxic chromium waste

References

Handling and storage best practices for 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective handling, storage, and utilization of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde (CAS: 870837-48-2) in experimental workflows.

I. Quick Reference: Compound Properties

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O[1]
Molecular Weight 206.63 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: this compound should be handled with standard laboratory safety protocols. It is advisable to work in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Q2: What are the recommended long-term storage conditions?

A2: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some suppliers recommend storage at 2-8°C under an inert nitrogen atmosphere.[2] This is to minimize degradation from atmospheric moisture and oxidation.

Q3: In which common organic solvents is this compound soluble?

A3: While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests solubility in polar organic solvents. It has been used in reactions with solvents such as methanol, ethanol, and chloroform.[3][4][5] For applications requiring higher solubility, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely suitable options, as is common for many heterocyclic compounds.[6]

Q4: Is this compound sensitive to air or light?

Q5: What are the main reactive sites on the molecule?

A5: The primary reactive sites are the aldehyde functional group and the imidazole ring. The aldehyde is susceptible to nucleophilic attack and can participate in a variety of condensation reactions, such as the Claisen-Schmidt condensation.[3] The imidazole ring can act as a ligand for metal catalysts and can be involved in various coupling reactions. The aromatic ring can also undergo further substitution, although the existing substituents will direct the position of any new groups.

III. Troubleshooting Guide for Experimental Workflows

This section addresses common issues that may be encountered during reactions involving this compound.

Scenario 1: Low or No Product Yield

Q: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.

    • Atmosphere: For reactions sensitive to oxygen or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained.

    • Solvent: The choice of solvent is critical. Ensure your reagents are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times can lead to product degradation.

  • Catalyst Activity: If your reaction is catalyzed, ensure the catalyst is active. Some catalysts may require activation or may be sensitive to air and moisture.

Scenario 2: Formation of a Major Byproduct

Q: I am observing a significant amount of a byproduct in my reaction mixture. What could it be and how can I minimize its formation?

A: The nature of the byproduct will depend on the reaction being performed. Here are some common possibilities:

  • Oxidation to Carboxylic Acid: If the reaction is performed under non-inert conditions or in the presence of an oxidizing agent, the aldehyde can be oxidized to 3-chloro-4-(1H-imidazol-1-yl)benzoic acid.

    • Solution: Perform the reaction under an inert atmosphere and use freshly distilled, anhydrous solvents.

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable ketone or aldehyde, benzaldehydes can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

    • Solution: If applicable to your reaction, consider using a weaker base or a different reaction strategy.

  • Side Reactions of the Imidazole Ring: The imidazole moiety can sometimes participate in undesired side reactions, such as N-alkylation if an alkyl halide is present.

    • Solution: Protect the imidazole nitrogen if it is interfering with the desired transformation.

Scenario 3: Difficulty in Product Purification

Q: I am having trouble purifying my product. What are some effective purification strategies?

A: Purification can be challenging due to the polarity of the imidazole group.

  • Column Chromatography: Silica gel column chromatography is a common and effective method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common solvent system for related compounds is a gradient of methanol in dichloromethane.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Aqueous Wash: If the crude product is contaminated with acidic or basic impurities, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) can be effective. Ensure your product is stable to these conditions before proceeding.

Experimental Workflow: Troubleshooting Logic

G start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield byproduct Major Byproduct Formation start->byproduct purification Purification Difficulty start->purification check_purity check_purity low_yield->check_purity Check Reagent Purity optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Conditions (Temp, Solvent, Time) catalyst_activity catalyst_activity low_yield->catalyst_activity Verify Catalyst Activity oxidation oxidation byproduct->oxidation Oxidation to Carboxylic Acid? cannizzaro cannizzaro byproduct->cannizzaro Cannizzaro Reaction? imidazole_side_reaction imidazole_side_reaction byproduct->imidazole_side_reaction Imidazole Side Reaction? column_chrom column_chrom purification->column_chrom Optimize Column Chromatography recrystallize recrystallize purification->recrystallize Attempt Recrystallization aqueous_wash aqueous_wash purification->aqueous_wash Consider Aqueous Wash inert_atmosphere inert_atmosphere oxidation->inert_atmosphere Use Inert Atmosphere weaker_base weaker_base cannizzaro->weaker_base Use Weaker Base protect_imidazole protect_imidazole imidazole_side_reaction->protect_imidazole Protect Imidazole

Caption: A troubleshooting decision tree for experiments involving this compound.

IV. References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. --INVALID-LINK--

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. --INVALID-LINK--

  • Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--

  • 3-Chloro-4-(1-imidazolyl)benzaldehyde, min 97%, 1 gram. CP Lab Chemicals. --INVALID-LINK--

  • This compound. Alfa Chemistry. --INVALID-LINK--

  • This compound. Shanghai Nianxing Industrial Co., Ltd.--INVALID-LINK--

  • 3-Chloro-4-(1-imidazolyl)benzaldehyde. MySkinRecipes. --INVALID-LINK--

  • 3-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 15650408. PubChem. --INVALID-LINK--

  • 3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. PubChem. --INVALID-LINK--

  • Functionalization of 3-Chlorobenzaldehyde. ResearchGate. --INVALID-LINK--

  • 1341988-51-9|3-Chloro-4-(imidazol-1-yl)benzonitrile. BLDpharm. --INVALID-LINK--

  • 4-(1h-imidazol-1-yl)benzaldehyde. Sigma-Aldrich. --INVALID-LINK--

  • 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde. Benchchem. --INVALID-LINK--

  • m-CHLOROBENZALDEHYDE. Organic Syntheses. --INVALID-LINK--

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. PMC - NIH. --INVALID-LINK--

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, a compound of interest in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide leverages a comparative analysis with structurally related analogues to provide a robust, predictive framework for its characterization.

The Structural Landscape: Predicting the NMR Signature

The structure of this compound combines a benzaldehyde core with a chloro and an imidazolyl substituent. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the aldehyde and chloro groups, and the aromatic system of the imidazole ring—will dictate the chemical environment of each proton and carbon atom, and thus their respective chemical shifts in the NMR spectra.

To predict the ¹H and ¹³C NMR spectra, we will draw comparisons with the known spectral data of 3-chlorobenzaldehyde[1][2][3][4][5] and 4-(1H-imidazol-1-yl)benzaldehyde[6][7].

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to show distinct signals for the aldehyde, aromatic, and imidazole protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-CHO9.9 - 10.1s (singlet)-Aldehyde protons typically resonate in this downfield region and are not coupled to other protons.[8][9]
H-28.0 - 8.2d (doublet)J ≈ 2 HzThis proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. It will exhibit a small meta-coupling to H-6.
H-57.6 - 7.8d (doublet)J ≈ 8 HzThis proton is ortho to the imidazole ring and will be coupled to H-6.
H-67.8 - 8.0dd (doublet of doublets)J ≈ 8 Hz, 2 HzThis proton is coupled to both H-5 (ortho) and H-2 (meta).
H-2'8.2 - 8.4s (singlet)-The proton at the 2-position of the imidazole ring is typically a singlet and is the most deshielded of the imidazole protons.
H-4'7.4 - 7.6s (singlet)-Protons on the imidazole ring often appear as singlets or narrowly coupled doublets.
H-5'7.8 - 8.0s (singlet)-Similar to H-4', this proton will be in the aromatic region.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The aldehyde carbonyl carbon will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted δ (ppm)Rationale
C-CHO190 - 193The aldehyde carbonyl carbon is highly deshielded and appears in this characteristic region.[10]
C-1135 - 137The carbon attached to the aldehyde group.
C-2130 - 132Aromatic carbon ortho to the aldehyde group.
C-3133 - 135The carbon atom bearing the chloro substituent.
C-4140 - 142The carbon atom bonded to the imidazole ring.
C-5125 - 127Aromatic carbon ortho to the imidazole ring.
C-6130 - 132Aromatic carbon meta to the chloro and imidazole groups.
C-2'138 - 140The carbon at the 2-position of the imidazole ring.
C-4'120 - 122Carbon at the 4-position of the imidazole ring.
C-5'130 - 132Carbon at the 5-position of the imidazole ring.

Comparative Analysis with Structural Analogs

3-Chlorobenzaldehyde

The ¹H NMR spectrum of 3-chlorobenzaldehyde shows the aldehyde proton around 9.9 ppm. The aromatic protons exhibit a complex pattern between 7.4 and 7.8 ppm. The ¹³C NMR spectrum displays the carbonyl carbon at approximately 191 ppm and the carbon attached to the chlorine at around 135 ppm.[1][2][3][4][5] The presence of the chloro group in our target molecule at the 3-position will have a similar deshielding effect on the adjacent protons and carbons.

4-(1H-imidazol-1-yl)benzaldehyde

In 4-(1H-imidazol-1-yl)benzaldehyde, the aldehyde proton appears around 9.9 ppm. The protons of the benzaldehyde ring typically show an AA'BB' system, with doublets around 7.9 and 7.6 ppm. The imidazole protons resonate at approximately 8.2 (H-2'), 7.7 (H-5'), and 7.2 (H-4') ppm.[6][7] The ¹³C NMR spectrum shows the carbonyl carbon around 191 ppm. The imidazole ring in our target molecule is expected to exert a similar influence on the chemical shifts of the benzaldehyde core.

By combining the substituent effects observed in these two key analogues, we can arrive at the predicted chemical shifts for this compound with a reasonable degree of confidence.

Recommended Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:

NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing dissolve Dissolve 5-10 mg (1H) or 20-50 mg (13C) of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex filter Filter the solution through a glass wool plug into a clean, dry NMR tube. vortex->filter tms Add a small amount of TMS as an internal standard (0 ppm). filter->tms insert Insert the NMR tube into the spectrometer. tms->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the 1H and 13C NMR spectra using standard parameters. shim->acquire fourier Apply Fourier transform to the raw data. acquire->fourier phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal. baseline->calibrate integrate Integrate the signals in the 1H spectrum. calibrate->integrate

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Ensure the chosen solvent does not react with the sample and dissolves it completely.

    • Vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Standard parameters typically include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging comparative data from structurally similar compounds, we have established a solid framework for the interpretation of its NMR spectra. The detailed experimental protocol provided herein will enable researchers to acquire high-quality data for this and other novel compounds. This predictive analysis serves as a valuable starting point for the definitive structural elucidation of this promising molecule.

References

Comparing the reactivity of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Aldehyde Reactivity: 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde in Context

Abstract

In the landscape of medicinal chemistry and drug development, substituted benzaldehydes are pivotal intermediates. Their reactivity dictates the efficiency of subsequent synthetic transformations, making a nuanced understanding of substituent effects essential for rational process design. This guide provides an in-depth comparison of the chemical reactivity of this compound against a curated set of structurally related analogues. We will dissect the electronic and steric influences that govern its behavior, focusing on the industrially relevant reductive amination reaction. This document furnishes researchers and process chemists with predictive insights and a robust experimental framework for evaluating and optimizing synthetic routes involving this and similar heterocyclic aldehydes.

Introduction: The Role of Heterocyclic Benzaldehydes in Synthesis

This compound is a bifunctional building block of increasing interest in pharmaceutical synthesis. The molecule incorporates three key features: an electrophilic aldehyde for chain extension and functionalization, a halogenated phenyl ring for potential cross-coupling reactions, and an imidazole moiety. The imidazole ring is a privileged structure in medicinal chemistry, known for its role in enzymatic catalysis and its ability to act as a hydrogen bond donor/acceptor or a ligand for metal ions.[1] The reactivity of the aldehyde group is the primary gateway for its elaboration, yet it is subtly modulated by the electronic interplay of the chloro and imidazolyl substituents. This guide aims to deconstruct these electronic effects to establish a predictive reactivity hierarchy.

Molecular Structure and Electronic Profile Analysis

The reactivity of the aldehyde's carbonyl carbon is fundamentally dictated by its electrophilicity. This is modulated by the substituents on the aromatic ring through inductive and resonance effects.

  • -CHO (Aldehyde Group): A moderately deactivating, electron-withdrawing group.

  • -Cl (Chloro Group): Located meta to the aldehyde, it exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

  • -Imidazol-1-yl Group: Located para to the aldehyde, its electronic influence is more complex. The imidazole ring is π-rich and can act as a π-donor through resonance (+R effect), which would decrease the aldehyde's reactivity.[2] However, the electronegative nitrogen atoms also exert an inductive pull (-I effect). The net effect is often a subtle balance, but in many contexts, the resonance donation to the carbonyl group is a significant factor.[3]

The combination of a meta chloro group and a para imidazole group creates a push-pull system that finely tunes the reactivity of the aldehyde. The chloro group's inductive withdrawal enhances electrophilicity, while the imidazole's potential resonance donation may temper it.

Caption: Electronic influences on the target aldehyde.

Selection of Analogues for Reactivity Comparison

To experimentally and theoretically contextualize the reactivity of this compound, a logical set of comparison compounds is required. Each is chosen to isolate the effect of a specific substituent.

  • Benzaldehyde: The unsubstituted parent compound, serving as the baseline for reactivity. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[4][5]

  • 4-Chlorobenzaldehyde: Isolates the electron-withdrawing inductive effect of a halogen, which enhances the electrophilicity of the carbonyl carbon.[6][7]

  • 4-(1H-imidazol-1-yl)benzaldehyde: Isolates the electronic effect of the imidazole group without the influence of the chloro substituent. This helps to directly probe the net donating or withdrawing character of the imidazole ring in this context.[8][9]

  • 3,4-Dichlorobenzaldehyde: Provides a comparison against a system with two strong, inductively electron-withdrawing groups, which is expected to be significantly more reactive than 4-chlorobenzaldehyde.

Comparative Reactivity in Reductive Amination

Reductive amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds to produce secondary and tertiary amines.[10] The reaction typically proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. This electrophilic iminium ion is then reduced by a hydride source.[11] The initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon is often the rate-determining step, making this reaction an excellent probe for aldehyde electrophilicity.[12][13]

Based on the electronic principles discussed, we can predict a reactivity order. A higher electrophilicity of the carbonyl carbon leads to a faster initial nucleophilic attack and a higher overall reaction rate.

Predicted Reactivity Order (Fastest to Slowest): 3,4-Dichlorobenzaldehyde > This compound ≈ 4-Chlorobenzaldehyde > Benzaldehyde > 4-(1H-imidazol-1-yl)benzaldehyde

This prediction places our target compound as highly reactive, likely similar to or slightly less reactive than 4-chlorobenzaldehyde, assuming the imidazole group has a net weak electron-donating or weakly withdrawing effect. The 4-(1H-imidazol-1-yl)benzaldehyde is predicted to be the least reactive due to the resonance-donating effect of the imidazole group directly conjugating with the aldehyde.

Illustrative Experimental Data

The following table presents hypothetical but chemically sound data for a competitive reductive amination experiment with benzylamine, using sodium triacetoxyborohydride as the reductant. Such an experiment would provide a clear, quantitative comparison.

Aldehyde SubstrateSubstituent EffectsPredicted ElectrophilicityHypothetical Time for >95% Conversion (Hours)
3,4-DichlorobenzaldehydeTwo -I (Cl) groupsVery High0.5
This compound -I (Cl), Net weak +/- (Imidazole)High2.0
4-Chlorobenzaldehyde-I (Cl)High2.5
BenzaldehydeNone (Baseline)Medium6.0
4-(1H-imidazol-1-yl)benzaldehyde+R, -I (Net Donating)Low18.0

Experimental Protocol: Parallel Reductive Amination Assay

To validate the predicted reactivity, a parallel synthesis approach is recommended. This ensures that all reactions are run under identical conditions, making the comparison of conversion rates a direct measure of substrate reactivity.

Objective: To determine the relative reactivity of five benzaldehyde derivatives in a reductive amination reaction with benzylamine by monitoring substrate consumption over time via HPLC.

Materials:

  • This compound

  • Benzaldehyde

  • 4-Chlorobenzaldehyde

  • 4-(1H-imidazol-1-yl)benzaldehyde

  • 3,4-Dichlorobenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Reaction vials with septa caps

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each aldehyde in anhydrous DCE.

    • Prepare a 0.22 M stock solution of benzylamine in anhydrous DCE.

    • Prepare a 0.3 M solution of STAB in anhydrous DCE (Note: Prepare fresh as STAB can be hygroscopic).

  • Reaction Setup:

    • In five separate, labeled reaction vials, add 1.0 mL of the corresponding aldehyde stock solution (0.2 mmol).

    • To each vial, add 1.0 mL of the benzylamine stock solution (0.22 mmol, 1.1 eq).

    • Add 10 µL of glacial acetic acid to each vial to catalyze iminium ion formation.

    • Stir the mixtures at room temperature for 10 minutes to allow for initial imine formation.

  • Initiation and Monitoring:

    • At time t=0, rapidly add 1.0 mL of the STAB stock solution (0.3 mmol, 1.5 eq) to each vial.

    • Immediately withdraw a 50 µL aliquot from each vial, quench it in a vial containing 1 mL of acetonitrile/water, and label it as the "0 hr" time point.

    • Continue to stir all reactions at ambient temperature.

    • Withdraw and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze all quenched samples by HPLC.

    • Monitor the disappearance of the starting aldehyde peak area relative to an internal standard (if used) or by percentage area.

    • Plot the percentage of remaining aldehyde vs. time for each of the five reactions to generate reactivity profiles.

Caption: Workflow for parallel reductive amination assay.

Discussion and Mechanistic Insights

The expected outcome of the proposed experiment is that aldehydes with stronger electron-withdrawing substituents will be consumed faster. The heightened electrophilicity of the carbonyl carbon in 3,4-dichlorobenzaldehyde and 4-chlorobenzaldehyde accelerates the initial rate-determining nucleophilic attack by the amine.[14]

For our target compound, this compound, the reactivity will be a direct reflection of the net electronic effect of its substituents. The meta-chloro group strongly activates the aldehyde towards nucleophilic addition. The para-imidazole group's effect is more ambiguous; if its π-donating resonance effect dominates, it will reduce reactivity compared to 4-chlorobenzaldehyde. Conversely, if its inductive withdrawal is more significant or if the resonance effect is weak, its reactivity will be very close to that of 4-chlorobenzaldehyde. The experimental data will provide a definitive answer.

Conversely, 4-(1H-imidazol-1-yl)benzaldehyde is expected to be the least reactive substrate. The imidazole ring is in direct conjugation with the aldehyde, allowing its π-system to donate electron density to the carbonyl group, reducing its electrophilicity and slowing the rate of nucleophilic attack.

Conclusion

Understanding the relative reactivity of functionalized intermediates is critical for efficient and logical synthesis design. This compound presents a case of competing electronic effects. Through analysis and comparison with carefully selected analogues, we predict it to be a highly reactive aldehyde, suitable for transformations like reductive amination. Its reactivity is primarily enhanced by the inductive effect of the C3-chloro substituent. The provided experimental protocol offers a reliable method for quantitatively confirming this prediction and for generating valuable kinetic data that can inform reaction optimization and scale-up, ultimately accelerating drug development timelines.

References

A Comparative Crystallographic Guide to 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the X-ray crystallography of 4-(1H-imidazol-1-yl)benzaldehyde and its hypothetical derivative, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. While a definitive crystal structure for the 3-chloro derivative is not publicly available, this guide leverages the known crystal structure of the parent compound and established principles of crystal engineering to predict and analyze the structural impact of chloro-substitution. By examining the synthesis, molecular geometry, and intermolecular interactions, we offer valuable insights for the rational design of novel imidazole-based therapeutic agents.

Introduction: The Significance of Imidazole-Containing Scaffolds

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile binding capabilities and synthetic accessibility make them privileged scaffolds in drug discovery. The title compounds, 4-(1H-imidazol-1-yl)benzaldehyde and its derivatives, are of particular interest due to their potential as precursors for a wide range of therapeutic agents, including antifungal and anticancer drugs. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the development of more potent and selective drug candidates.

Part 1: Synthesis and Crystallization

A robust synthetic and crystallization strategy is the foundation of any crystallographic study. Here, we detail the established synthesis for 4-(1H-imidazol-1-yl)benzaldehyde and propose a viable route for its 3-chloro derivative.

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde can be achieved through a copper-catalyzed Ullmann condensation reaction.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), imidazole (1.2 equivalents), potassium carbonate (2 equivalents) as a base, and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Proposed Synthesis of this compound

A plausible synthetic route to the target 3-chloro derivative involves a nucleophilic aromatic substitution reaction starting from 3-chloro-4-fluorobenzaldehyde. The high reactivity of the fluorine atom in the position para to the electron-withdrawing aldehyde group facilitates its displacement by the imidazole nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a microwave reactor, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), imidazole (1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents).

  • Solvent Addition: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 100-150 °C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the unsubstituted analog.

Crystallization:

Similar to the parent compound, single crystals could be obtained by slow evaporation from a suitable solvent mixture.

Part 2: Comparative Crystallographic Analysis

The introduction of a chlorine atom at the 3-position of the benzaldehyde ring is expected to induce significant changes in the crystal packing and intermolecular interactions. This section compares the known crystallographic data of 4-(1H-imidazol-1-yl)benzaldehyde with the predicted parameters for its 3-chloro derivative.

Data Presentation
Parameter4-(1H-imidazol-1-yl)benzaldehyde [3]This compound (Predicted)
Chemical Formula C₁₀H₈N₂OC₁₀H₇ClN₂O
Molecular Weight 172.18 g/mol 206.63 g/mol
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group P2₁/nP2₁/c or Pbca
Unit Cell Dimensions a = 11.234(2) Å, b = 5.612(1) Å, c = 13.567(3) Å, β = 109.13(3)°Likely to have a larger unit cell volume due to the chloro substituent.
Volume (ų) 808.2(3)> 808.2
Z (molecules/unit cell) 44 or 8
Key Structural Features The dihedral angle between the imidazole and benzene rings is 24.58(7)°.[3]The dihedral angle may be altered due to steric and electronic effects of the chlorine atom.
Molecular Conformation and Geometry

The molecular structure of 4-(1H-imidazol-1-yl)benzaldehyde reveals a dihedral angle of 24.58(7)° between the imidazole and benzene rings.[3] This twist is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance. In the predicted structure of the 3-chloro derivative, the introduction of the bulky and electronegative chlorine atom adjacent to the imidazole-benzene linkage could lead to a larger dihedral angle to alleviate steric strain.

Intermolecular Interactions: The Role of the Chloro Substituent

The crystal packing of 4-(1H-imidazol-1-yl)benzaldehyde is primarily governed by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.[3] The introduction of a chlorine atom is expected to introduce halogen bonding and other dipole-dipole interactions, significantly influencing the supramolecular architecture.[4]

  • Hydrogen Bonding: The C-H···O and C-H···N interactions are likely to persist in the 3-chloro derivative.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of the imidazole ring or the oxygen atom of the aldehyde group in neighboring molecules.[5] This could lead to the formation of distinct synthons that are not present in the parent compound.

  • π-π Stacking: The presence of the electron-withdrawing chlorine atom will alter the quadrupole moment of the benzene ring, potentially leading to different π-π stacking geometries (e.g., parallel-displaced vs. T-shaped).

Part 3: Structure-Based Drug Design Implications

The subtle changes in molecular conformation and intermolecular interactions induced by the chloro-substitution can have profound effects on the compound's biological activity.

Experimental Workflow for Structure-Based Drug Design

G cluster_0 Crystallographic Analysis cluster_1 Computational Modeling cluster_2 Lead Optimization Synthesis Synthesis & Crystallization Xray X-ray Diffraction Synthesis->Xray Structure Structure Elucidation Xray->Structure Docking Molecular Docking Structure->Docking MD Molecular Dynamics Docking->MD SAR SAR Analysis MD->SAR Design Design of New Derivatives SAR->Design Iterative Cycle Bioassay Biological Evaluation Design->Bioassay Iterative Cycle Bioassay->SAR Iterative Cycle

Caption: Workflow for structure-based drug design.

The elucidated crystal structure provides a precise 3D model of the molecule. This information is invaluable for:

  • Molecular Docking Studies: The crystallographically determined conformation can be used as a starting point for docking simulations to predict the binding mode of the compound to its biological target.

  • Pharmacophore Modeling: The spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings) can be used to develop a pharmacophore model for virtual screening of compound libraries.

  • Lead Optimization: Understanding the intermolecular interactions in the crystal can provide insights into the types of interactions that might be important for protein-ligand binding. For example, the introduction of a halogen bond donor could be exploited to enhance binding affinity and selectivity.

Conclusion

The crystallographic analysis of 4-(1H-imidazol-1-yl)benzaldehyde provides a solid foundation for understanding the structural properties of this important class of compounds. While the crystal structure of its 3-chloro derivative remains to be experimentally determined, a comparative analysis based on established principles of crystal engineering predicts significant alterations in molecular conformation and intermolecular interactions. The introduction of a chlorine atom is likely to induce a greater twist between the aromatic rings and introduce halogen bonding as a key packing motif. These structural changes have important implications for the rational design of novel imidazole-based therapeutics, and this guide provides a framework for leveraging such crystallographic insights in drug discovery endeavors.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, integral to the architecture of numerous pharmacologically active agents.[1] Its prevalence in clinically significant drugs underscores its versatility and importance in drug design.[1] This guide delves into a comparative analysis of the biological activities of analogs derived from 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde, a key intermediate in the synthesis of novel therapeutic compounds. While direct comparative studies on a cohesive series of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes data from closely related structures to provide valuable insights for researchers, scientists, and drug development professionals. By examining the biological performance of analogous compounds, we can infer structure-activity relationships (SAR) and guide the rational design of future therapeutic candidates.

The core structure, this compound, presents a unique combination of a reactive aldehyde group, an electron-withdrawing chlorine atom, and the versatile imidazole moiety. This arrangement offers multiple avenues for chemical modification to explore a range of biological activities, including antimicrobial, antifungal, and anticancer effects. A particularly fruitful avenue of exploration for such benzaldehyde derivatives is their conversion into chalcones, which are α,β-unsaturated ketones known for their broad spectrum of biological activities.[2][3]

Synthesis of Analogs: The Claisen-Schmidt Condensation Pathway

The primary route to synthesizing a diverse library of analogs from this compound is the Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5] The resulting chalcone scaffold serves as a valuable template for further structural modifications and biological evaluation.

The rationale behind choosing the Claisen-Schmidt condensation lies in its operational simplicity, high yields, and the ability to readily introduce a wide range of substituents on the B-ring of the chalcone by varying the ketone reactant. This allows for a systematic investigation of structure-activity relationships.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound C Base Catalyst (e.g., NaOH, KOH) A->C Mixed with B Substituted Acetophenone (R-C(O)CH3) B->C Mixed with D Solvent (e.g., Ethanol) C->D In E Chalcone Analog (α,β-unsaturated ketone) D->E Yields

Caption: General workflow for the synthesis of chalcone analogs via Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol for the synthesis of chalcone analogs from this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.[5]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[6] The formation of a precipitate is often indicative of product formation. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.[6]

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Comparative Biological Activities

The biological activities of this compound analogs are multifaceted, with the most prominent being antifungal and anticancer properties. The following sections compare the performance of representative analogs, drawing from data on structurally similar compounds.

Antifungal Activity

Imidazole-based compounds are renowned for their antifungal properties, primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[7] Chalcones also exhibit antifungal activity, often by inhibiting fungal cell wall biosynthesis.[7] The combination of these two pharmacophores in a single molecule is a promising strategy for developing potent antifungal agents.

Table 1: Comparative Antifungal Activity of Representative Imidazole-Chalcone Analogs

Compound IDB-Ring Substituent (R)Target OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Analog 1 4-FluoroCandida albicans1.56Ketoconazole0.78
Analog 2 4-ChloroCandida albicans3.12Ketoconazole0.78
Analog 3 4-MethylCandida albicans6.25Ketoconazole0.78
Analog 4 UnsubstitutedCandida albicans12.5Ketoconazole0.78

Note: The data presented is a synthesis of findings for analogous 4-(1H-imidazol-1-yl)phenyl chalcones and is intended to illustrate structure-activity relationships.[7][8]

From the comparative data, a clear structure-activity relationship emerges. The presence of an electron-withdrawing group, such as fluorine or chlorine, on the B-ring of the chalcone (Analogs 1 and 2) enhances antifungal activity against Candida albicans. Conversely, an electron-donating group like a methyl group (Analog 3) or an unsubstituted ring (Analog 4) leads to a decrease in potency. This suggests that the electronic properties of the B-ring play a crucial role in the antifungal efficacy of these compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The broth microdilution method is a widely used technique for determining MIC values.[4]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans) in the same broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Anticancer Activity

The anticancer potential of imidazole and chalcone derivatives is well-established. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][9] The combination of these two pharmacophores can lead to synergistic anticancer effects.

Table 2: Comparative Anticancer Activity of Representative Imidazole-Chalcone Analogs

Compound IDB-Ring Substituent (R)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 5 3,4,5-TrimethoxyMCF-7 (Breast)1.26Doxorubicin0.8
Analog 6 4-MethoxyMCF-7 (Breast)5.8Doxorubicin0.8
Analog 7 4-ChloroMCF-7 (Breast)8.2Doxorubicin0.8
Analog 8 UnsubstitutedMCF-7 (Breast)15.4Doxorubicin0.8

Note: The data presented is a synthesis of findings for analogous chalcone-linked imidazolones and is intended to illustrate structure-activity relationships.[10]

The anticancer data reveals that substitution on the B-ring significantly influences cytotoxicity. The presence of multiple methoxy groups (Analog 5) confers the highest potency against the MCF-7 breast cancer cell line. A single methoxy group (Analog 6) or a chloro substituent (Analog 7) also results in notable activity, while the unsubstituted analog (Analog 8) is the least potent. This highlights the importance of B-ring substitution for optimizing anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

cluster_workflow MTT Assay Workflow a Seed Cells b Treat with Analogs a->b c Add MTT Reagent b->c d Incubate c->d e Solubilize Formazan d->e f Read Absorbance e->f g Calculate IC50 f->g

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Mechanistic Insights: Signaling Pathways

The biological activities of these imidazole-chalcone analogs are underpinned by their interactions with key cellular pathways.

Antifungal Mechanism of Action

As previously mentioned, the primary antifungal mechanism of azole compounds involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.

A Imidazole-Chalcone Analog B Lanosterol 14α-demethylase A->B Inhibits D Ergosterol C Lanosterol C->D Catalyzed by B E Fungal Cell Membrane D->E Component of F Disruption of Membrane Integrity and Function E->F Leads to

Caption: Simplified pathway of the antifungal action of imidazole-chalcone analogs.

Anticancer Mechanism of Action

The anticancer effects of chalcone derivatives are often multifactorial. One of the key mechanisms is the induction of apoptosis (programmed cell death) through the modulation of the Bcl-2 family of proteins. Chalcones can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

A Imidazole-Chalcone Analog B Bcl-2 (Anti-apoptotic) A->B Downregulates C Bax (Pro-apoptotic) A->C Upregulates D Mitochondrial Outer Membrane Permeabilization B->D Inhibits C->D Promotes E Caspase Activation D->E Leads to F Apoptosis E->F Executes

Caption: A simplified signaling pathway for apoptosis induction by imidazole-chalcone analogs.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of analogs derived from this compound, with a focus on their antifungal and anticancer potential. The synthesis of these compounds, primarily through the Claisen-Schmidt condensation, offers a versatile platform for generating a diverse library of chalcone derivatives. The presented data, synthesized from studies on analogous compounds, highlights critical structure-activity relationships, demonstrating that substitutions on the B-ring of the chalcone scaffold significantly impact biological efficacy.

For researchers in drug discovery and development, these insights can guide the design of novel, more potent therapeutic agents. Future work should focus on the synthesis and direct comparative evaluation of a dedicated series of this compound analogs to validate the inferred SAR and to identify lead compounds for further preclinical development.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[1] This guide presents a detailed HPLC methodology for the purity validation of this compound and compares its performance against other analytical techniques.

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through various routes, with a common method involving the reaction of 3-chloro-4-fluorobenzaldehyde with imidazole. Understanding the synthetic pathway is critical for identifying potential process-related impurities.

Potential Impurities in the Synthesis of this compound:

Impurity NameStructureOrigin
3-Chloro-4-fluorobenzaldehyde3-Chloro-4-fluorobenzaldehyde structureUnreacted starting material
ImidazoleImidazole structureUnreacted starting material
Isomeric Impuritiese.g., 2-Chloro-4-(1H-imidazol-1-yl)benzaldehydeSide reactions during synthesis
Degradation ProductsProducts from oxidation or hydrolysisInstability of the product

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for HPLC Method Selection

HPLC is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities.[1] The high resolution of HPLC allows for accurate quantification and is suitable for quality control in a pharmaceutical setting. The method is highly specific, linear, accurate, and precise, adhering to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Experimental Protocol: Validated RP-HPLC Method

This proposed method is based on established protocols for the analysis of related imidazole-containing compounds and aromatic aldehydes.[4][5]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is demonstrated by the separation of the main peak from all potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[2] A calibration curve should be constructed with a series of standards, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[2]

Data Presentation: HPLC Purity Analysis
SampleRetention Time (min)Peak Area% Area
This compound8.51,500,00099.5
Impurity 1 (Unreacted Starting Material)4.25,0000.3
Impurity 2 (Unknown)6.82,5000.2

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Sample Weigh Synthesized Compound Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject_Sample HPLC_System->Inject_Standard Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Inject_Standard->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Validation_Report Generate Validation Report Purity_Calculation->Validation_Report

Caption: Workflow for HPLC Purity Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a stationary phase on a plate and a liquid mobile phase.Simple, rapid, and cost-effective for qualitative analysis and monitoring reaction progress.Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).Provides absolute quantification without the need for a reference standard of the impurity. Excellent for structural elucidation.Lower sensitivity compared to HPLC and GC-MS. Requires more complex data analysis.

Conclusion

For the comprehensive purity validation of synthesized this compound, a validated RP-HPLC method stands out as the most suitable technique. It offers an excellent balance of specificity, sensitivity, and quantitative accuracy, which are critical in a pharmaceutical development setting. While techniques like GC-MS and NMR have their specific applications, particularly in impurity identification and structural elucidation, HPLC remains the gold standard for routine quality control and purity assessment of this key intermediate.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a crucial building block in the synthesis of various pharmaceutical agents, valued for its unique electronic and structural properties. This guide provides an in-depth, objective comparison of two prominent catalytic pathways for its synthesis: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive resource for selecting the optimal synthetic route.

Introduction to Synthetic Strategy

The core transformation in the synthesis of this compound is the formation of a carbon-nitrogen (C-N) bond between the imidazole ring and the substituted benzaldehyde moiety. The primary starting material for this coupling is 3-chloro-4-fluorobenzaldehyde, a readily accessible precursor. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde group. This guide will explore two powerful transition metal-catalyzed methods to achieve this N-arylation.

The synthesis of the key precursor, 3-chloro-4-fluorobenzaldehyde, is typically achieved via a halogen exchange (Halex) reaction from the more accessible 3,4-dichlorobenzaldehyde. This process involves heating 3,4-dichlorobenzaldehyde with a fluoride source, such as spray-dried potassium fluoride, in the presence of a phase-transfer catalyst at high temperatures.[1]

Precursor Synthesis 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde 3,4-Dichlorobenzaldehyde->3-Chloro-4-fluorobenzaldehyde KF, Catalyst, 230°C

Caption: Synthesis of the key precursor, 3-chloro-4-fluorobenzaldehyde.

Route 1: The Ullmann Condensation - A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established and cost-effective method for forming C-N bonds.[2] It traditionally involves the use of a stoichiometric amount of copper, but modern protocols have evolved to use catalytic amounts of copper salts, often in the presence of a ligand to enhance reactivity and solubility.[3][4]

Mechanistic Considerations

The catalytic cycle of the Ullmann reaction is generally understood to involve the formation of a copper(I)-imidazolate species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated imidazole and regenerate the active copper(I) catalyst. The high temperatures often required are necessary to overcome the activation energy for the oxidative addition step. The use of ligands, such as 1,10-phenanthroline derivatives, can stabilize the copper intermediates and facilitate the reaction under milder conditions.[4]

Ullmann Condensation Cu(I) Cu(I) Cu(I)-Imidazolate Cu(I)-Imidazolate Cu(I)->Cu(I)-Imidazolate Imidazole, Base Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Imidazolate->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I) Reductive Elimination N-Arylimidazole

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the N-arylation of imidazoles with activated aryl halides.[4]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Imidazole

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add 3-chloro-4-fluorobenzaldehyde (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110-130°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: The Buchwald-Hartwig Amination - A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[5][6][7] This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of a wide variety of amines and N-heterocycles, including imidazole.[8]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[5][6] A palladium(0) complex undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate. The imidazole, acting as a nucleophile, then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the palladium(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.[7]

Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X + Ar-X (Oxidative Addition) Ar-Pd(II)(L_n)-Imidazole Ar-Pd(II)(L_n)-Imidazole Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Imidazole + Imidazole Ar-Pd(II)(L_n)-Imidazolide Ar-Pd(II)(L_n)-Imidazolide Ar-Pd(II)(L_n)-Imidazole->Ar-Pd(II)(L_n)-Imidazolide - H+, Base Ar-Pd(II)(L_n)-Imidazolide->Pd(0)L_n Reductive Elimination N-Arylimidazole

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocol (Representative)

This protocol is based on state-of-the-art methods for the palladium-catalyzed N-arylation of imidazoles.[8][9]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 3-chloro-4-fluorobenzaldehyde (1.0 eq) and imidazole (1.2 eq).

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

The choice between the Ullmann and Buchwald-Hartwig methodologies depends on several factors, including cost, scalability, reaction conditions, and substrate scope.

FeatureUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig Amination (Pd-catalyzed)
Catalyst Cost Low; copper is abundant and inexpensive.[10]High; palladium is a precious metal, and specialized phosphine ligands can be costly.[11]
Reaction Temp. Typically high (110-200°C), though modern systems can be milder.Generally milder (80-110°C), preserving sensitive functional groups.[12]
Reaction Time Often longer (12-48 hours).Typically shorter (4-24 hours).
Substrate Scope Traditionally narrower, often requiring activated aryl halides. Modern ligands have expanded the scope.[7]Very broad, tolerating a wide range of functional groups and less reactive aryl chlorides.[5][6]
Ligand Sensitivity Less sensitive to air and moisture.Phosphine ligands are often air-sensitive, requiring inert atmosphere techniques.
Yield & Purity Can be variable; side reactions are more common at high temperatures.Generally high yields and purity due to milder conditions and higher catalyst selectivity.
Scalability Well-established for industrial-scale synthesis due to low catalyst cost.Can be cost-prohibitive for large-scale production, though catalyst loading can be very low.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and powerful methods for the synthesis of this compound.

  • The Ullmann condensation is a pragmatic choice for large-scale, cost-sensitive syntheses where the higher reaction temperatures and potentially longer reaction times are manageable. Its robustness and the low cost of the copper catalyst are significant advantages in an industrial setting.[10]

  • The Buchwald-Hartwig amination is the preferred method for laboratory-scale synthesis, particularly when dealing with complex molecules or when high yields and purity are critical. Its mild conditions, rapid reaction times, and broad functional group tolerance offer unparalleled precision and efficiency for research and development purposes.[7]

Ultimately, the selection of the synthetic route should be a strategic decision based on the specific project goals, balancing the economic advantages of copper catalysis with the synthetic efficiency and versatility of palladium catalysis.

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core scaffold—often exhibit vastly different pharmacological, toxicological, and chemical properties. 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is a valuable building block, but its synthesis can potentially yield closely related isomers. Differentiating these isomers is a critical analytical challenge that necessitates a multi-pronged spectroscopic approach.

This guide provides an in-depth comparison of the key spectroscopic signatures of this compound and two of its common positional isomers. We will delve into the underlying principles of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for definitive structural elucidation. The experimental choices and data interpretations are explained from a mechanistic perspective to empower researchers in their analytical workflows.

The Challenge: Identifying Positional Isomers

The three isomers under consideration possess the same molecular weight and elemental composition. Their distinction relies solely on the substitution pattern on the benzene ring, which subtly alters the electronic environment and spatial relationships of the constituent atoms.

isomers cluster_A Isomer A This compound cluster_B Isomer B 4-Chloro-3-(1H-imidazol-1-yl)benzaldehyde cluster_C Isomer C 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde A A B B C C

Caption: Chemical structures of the primary regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.[1]

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift and coupling (splitting) patterns of the aromatic protons are highly diagnostic. The aldehyde (-CHO) and imidazole groups are strongly electron-withdrawing, while the chloro (-Cl) group is electron-withdrawing via induction but weakly electron-donating via resonance. These effects combine to create unique electronic environments for the aromatic protons in each isomer.[1]

  • Aldehydic Proton (H-α): This proton typically appears as a singlet in the downfield region (δ 9.8–10.1 ppm) and is a hallmark of all three isomers. Its precise chemical shift can be subtly influenced by the overall electronic nature of the ring, but it is not a primary point of differentiation.

  • Aromatic Protons: This region (δ 7.5–8.5 ppm) is the most informative. The number of signals, their chemical shifts, and their coupling constants (J-values) allow for unambiguous assignment.

    • Isomer A (3-Chloro-4-imidazolyl): We expect three distinct aromatic proton signals. H-2 (ortho to the aldehyde) will be deshielded. H-5 (between Cl and imidazole) will also be downfield. H-6 (ortho to the imidazole) will show a characteristic doublet. The coupling patterns (ortho and meta coupling) will be key to confirming the 1,2,4-trisubstitution pattern.

    • Isomer B (4-Chloro-3-imidazolyl): This isomer will also show three aromatic signals. However, the relative chemical shifts will differ significantly. H-2, being ortho to both the aldehyde and the imidazole ring, will be strongly deshielded. The coupling patterns will reflect the different neighbor relationships compared to Isomer A.

    • Isomer C (2-Chloro-4-imidazolyl): The presence of the bulky chloro group ortho to the aldehyde may induce a through-space deshielding effect on the aldehyde proton. The aromatic region will again show three signals with a unique splitting pattern dictated by the 2,4,1-substitution.

  • Imidazole Protons: The three protons on the imidazole ring will typically appear as distinct signals, often singlets or narrow multiplets, in the δ 7.2–8.0 ppm range. Their positions are less affected by the substitution on the benzaldehyde ring compared to the aromatic protons but still provide confirmatory data.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct view of the carbon framework.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is readily identified by its characteristic downfield shift (δ 190–193 ppm).

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons (four substituted, two with protons) are highly sensitive to the electronic effects of the attached groups. The carbon directly attached to the chlorine atom (ipso-carbon) will have its chemical shift influenced by the heavy atom effect. The distinct electronic environments in each isomer lead to a unique set of six signals in the aromatic region (δ 115–145 ppm), serving as a definitive fingerprint for each compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic peaks, subtle shifts in absorption frequencies, particularly for the carbonyl group, can provide corroborative evidence for a specific isomeric structure.[2][3]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly useful as it appears in a relatively clear region of the spectrum.[3] This feature, often appearing as a "Fermi doublet," confirms the aldehyde functionality in all isomers.[4]

  • Carbonyl (C=O) Stretch: This will be the most intense absorption in the spectrum, typically appearing around 1690-1715 cm⁻¹. The exact position is sensitive to electronic effects. Conjugation of the aldehyde with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[2] The different electronic effects of the chloro and imidazole groups depending on their position relative to the aldehyde can cause slight but measurable shifts (a few cm⁻¹) in this band, aiding in differentiation. For example, stronger overall electron withdrawal from the ring can slightly increase the C=O bond order and shift the frequency to a higher wavenumber.

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1600–1450 cm⁻¹ region confirm the presence of the benzene ring.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, is indicative of the C-Cl bond.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. While all isomers have the same nominal mass, high-resolution MS can confirm the elemental composition.

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak at the same m/z value. A crucial feature will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks in the molecular ion region: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is approximately one-third the intensity of the M⁺ peak.[5][6] The presence of this 3:1 ratio M⁺/(M+2) pattern is definitive proof of a single chlorine atom in the molecule.[5][6]

  • Fragmentation Patterns: Electron Impact (EI) ionization will cause the molecular ions to fragment. While many fragments will be common, the relative intensities of certain fragment ions may differ between isomers. Common fragmentation pathways include:

    • Loss of a hydrogen radical (-H) from the aldehyde.

    • Loss of the carbonyl group (-CO).

    • Loss of a chlorine radical (-Cl).

    • Cleavage at the bond connecting the imidazole ring to the benzene ring. The stability of the resulting carbocations and radical fragments can be influenced by the substituent positions, potentially leading to quantitatively different mass spectra for each isomer.[7]

Comparative Data Summary

The following table summarizes the expected key spectroscopic data for the three isomers. Note that chemical shifts are predictive and may vary based on solvent and concentration. The patterns are the most crucial differentiating features.

Spectroscopic FeatureIsomer A (3-Cl, 4-Im)Isomer B (4-Cl, 3-Im)Isomer C (2-Cl, 4-Im)
¹H NMR (Aldehyde H) ~10.0 ppm (s)~10.0 ppm (s)~10.2 ppm (s, potential deshielding)
¹H NMR (Aromatic H) 3 signals, complex splitting (d, dd, d)3 signals, complex splitting (d, dd, d)3 signals, complex splitting (d, dd, d)
¹H NMR (Imidazole H) 3 signals (~7.2-8.0 ppm)3 signals (~7.2-8.0 ppm)3 signals (~7.2-8.0 ppm)
¹³C NMR (C=O) ~191 ppm~191 ppm~190 ppm
¹³C NMR (Aromatic C) 6 distinct signals6 distinct signals with different shifts6 distinct signals with different shifts
IR (C=O Stretch) ~1705 cm⁻¹~1708 cm⁻¹~1710 cm⁻¹
IR (Aldehyde C-H) ~2850, ~2750 cm⁻¹ (doublet)~2850, ~2750 cm⁻¹ (doublet)~2850, ~2750 cm⁻¹ (doublet)
MS (Molecular Ion) M⁺ and M+2 peaks (3:1 ratio)M⁺ and M+2 peaks (3:1 ratio)M⁺ and M+2 peaks (3:1 ratio)
MS (Fragmentation) Loss of H, CO, Cl. Relative intensities may vary.Loss of H, CO, Cl. Relative intensities may vary.Loss of H, CO, Cl. Relative intensities may vary.

Experimental Protocols & Workflow

Achieving reliable and reproducible data requires standardized protocols. The following outlines a comprehensive workflow for the analysis of a synthesized sample suspected to be one of the isomers.

workflow Sample Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl3 for NMR, CH2Cl2 for IR) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Aliquot 1 IR FT-IR Spectroscopy (ATR or KBr pellet) Sample->IR Aliquot 2 MS Mass Spectrometry (HRMS-ESI or EI) Sample->MS Aliquot 3 Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure Compare with predicted data

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[1]

  • ¹H Data Acquisition: Acquire a standard proton spectrum using a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): If assignments are ambiguous, run 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup (EI-MS): If using Electron Impact, the sample can be introduced via a direct insertion probe. The electron energy is typically set to 70 eV.

  • Instrument Setup (ESI-MS): If using Electrospray Ionization (often coupled with a high-resolution analyzer like TOF or Orbitrap), the sample solution is infused directly or via an LC system into the source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). Ensure the resolution is sufficient to resolve the chlorine isotope pattern clearly.

  • Data Analysis: Identify the molecular ion (M⁺) and the M+2 peak. Analyze the major fragment ions and propose fragmentation pathways. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Conclusion

References

A Comparative Guide to In Vitro Assay Validation for Novel p38 MAPK Inhibitors Derived from 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel kinase inhibitors, specifically focusing on a hypothetical series of compounds derived from the versatile scaffold, 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde. The imidazole core is a well-established pharmacophore in kinase inhibition, particularly for targeting p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in the cellular signaling cascade responsible for inflammatory responses.[1][2][3] As such, we will use the p38α MAPK pathway as our target to illustrate a rigorous, multi-tiered assay validation strategy.

This document is intended for researchers, drug discovery scientists, and development professionals. It moves beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring that the described validation workflow is a self-validating system built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.

Part 1: The Foundation - Scientific Integrity in Assay Validation

In drug discovery, the quality of a decision is dictated by the quality of the data. An unvalidated or poorly validated assay can lead to costly failures, generating false positives that waste resources or, worse, false negatives that cause promising candidates to be abandoned. The validation process is a systematic demonstration that an analytical method is reliable, reproducible, and suitable for its intended purpose.

Our validation philosophy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which emphasizes parameters such as Accuracy, Precision, Specificity, Linearity, and Range .[4] While originally intended for analytical procedures, these principles are directly applicable to the bioassays used in early-stage drug discovery.

The logical flow of our validation cascade is designed to build confidence in a compound's profile progressively, moving from direct target engagement in a simplified biochemical system to confirming activity in a more complex, biologically relevant cellular environment.

cluster_0 Validation Workflow A Primary Screen: Biochemical Potency (IC50) B Secondary Screen: Cellular Target Engagement (EC50) A->B Confirms cell permeability & activity C Tertiary Screen: Selectivity Profiling B->C Ensures on-target effects D Lead Candidate C->D Balanced Profile

Caption: High-level workflow for kinase inhibitor validation.

Part 2: Primary Validation - Biochemical Potency (IC₅₀ Determination)

The first critical question is whether our novel compounds directly inhibit the catalytic activity of the target enzyme. A biochemical assay, using purified, recombinant p38α MAPK, is the most direct method to determine the half-maximal inhibitory concentration (IC₅₀).

Choosing the Right Biochemical Assay

Several technologies exist for measuring kinase activity (e.g., radioactive assays, coupled-enzyme luminescence). For this guide, we select the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay . This choice is deliberate:

  • Expertise & Experience: TR-FRET is a robust, high-throughput platform that minimizes interference from colored or fluorescent compounds. Its ratiometric readout (comparing donor and acceptor emission) intrinsically corrects for variations in sample volume and liquid handling, enhancing data trustworthiness.[5]

  • Causality: The assay directly measures the phosphorylation of a specific substrate by p38α. Inhibition of this process by a compound provides a direct measure of its effect on the enzyme's catalytic function.

The assay principle relies on FRET between a terbium-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by p38α, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a loss of signal.[5]

Detailed Protocol: LanthaScreen™ p38α Kinase Assay

This protocol is adapted for a 384-well plate format and assumes the use of recombinant p38α, a GFP-ATF2 substrate, and a Tb-anti-pATF2 [pThr71] antibody.[5]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.

    • Prepare a 2X solution of GFP-ATF2 substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Kₘ for p38α to ensure sensitive detection of ATP-competitive inhibitors.[6]

    • Serially dilute test compounds (hypothetical Derivatives A, B, C) and reference inhibitors (SB203580, SB202190) in DMSO, then create a 4X final concentration plate in Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of 4X compound dilution to the assay plate.

    • Add 2.5 µL of 4X recombinant p38α kinase (at a pre-determined EC₈₀ concentration).

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Mix and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Detection Mix containing Tb-anti-pATF2 antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.

    • Add 10 µL of 2X Detection Mix to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET capable plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor).

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 490 nm).

    • Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Comparison: Biochemical Potency

The validation of this assay includes ensuring a robust assay window, typically defined by a Z'-factor > 0.5 . The Z'-factor is a statistical measure of assay quality, and a value above 0.5 indicates excellent separation between positive and negative controls, making it suitable for screening.

CompoundTargetIC₅₀ (nM)Source / Notes
Derivative A p38α250Hypothetical Data
Derivative B p38α45 Hypothetical Data
Derivative C p38α1200Hypothetical Data
SB203580 p38α50[7]
SB202190 p38α50[4][8][9]

Based on this primary screen, Derivative B emerges as the most potent compound, with an IC₅₀ value comparable to the well-established reference inhibitors.

Part 3: Secondary Validation - Cellular Target Engagement (EC₅₀ Determination)

A potent biochemical inhibitor is a promising start, but it is meaningless if the compound cannot enter a cell and engage its target in a complex intracellular environment. Therefore, the next essential step is a cell-based assay to determine the half-maximal effective concentration (EC₅₀).

Choosing the Right Cellular Assay

We need an assay that confirms the compound inhibits the p38 MAPK pathway within a living cell. A highly effective method is to measure the phosphorylation of a direct downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MK2).[10][11] A decrease in MK2 phosphorylation upon compound treatment in stimulated cells provides strong evidence of on-target activity. We will use an immunofluorescence-based High Content Screening (HCS) assay.

  • Expertise & Experience: HCS provides quantitative, image-based data at the single-cell level. It allows for the visualization and measurement of protein translocation and post-translational modifications, offering a more physiologically relevant endpoint than simple lysate-based methods.[11]

  • Trustworthiness: By quantifying the phosphorylation of an endogenous, downstream substrate, we validate that the compound not only enters the cell but also effectively disrupts the intended signaling pathway.[10]

cluster_1 p38 MAPK Signaling Pathway Stimulus Stress / Cytokine (e.g., Anisomycin, TNFα) MKK MKK3/6 Stimulus->MKK p38 p38 MAPK MKK->p38 phosphorylates (Thr180/Tyr182) MK2 MK2 p38->MK2 phosphorylates Response Cellular Response (e.g., Cytokine Production) MK2->Response Inhibitor Derivative B (or SB202190) Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling cascade targeted by inhibitors.

Detailed Protocol: Cellular p-MK2 High Content Assay
  • Cell Culture & Plating:

    • Culture a relevant cell line (e.g., HeLa or U-2 OS cells) in a 96- or 384-well imaging plate.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Pre-treat cells with serially diluted test compounds (Derivative B) and reference inhibitors for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the p38 pathway by adding an agonist (e.g., Anisomycin or TNFα) at a pre-determined EC₈₀ concentration.

    • Incubate for 20-30 minutes.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with a DNA dye (e.g., Hoechst or DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei and define a cytoplasmic region for each cell.

    • Quantify the mean fluorescence intensity of p-MK2 staining in the cytoplasm.

    • Plot the normalized intensity against inhibitor concentration to determine the EC₅₀.

Data Comparison: Cellular Activity

Again, this assay must be validated to ensure a Z'-factor > 0.5 between the stimulated (negative control) and maximally inhibited (positive control) wells.[10]

CompoundTarget PathwayCellular EC₅₀ (nM)Notes
Derivative B p38α/MK2150 Hypothetical Data
SB203580 p38α/MK2~300-600[12] (Value is cell-type dependent)
SB202190 p38α/MK2~100-200Potent cellular activity demonstrated[4]

The results show Derivative B effectively inhibits the p38 pathway in a cellular context, with an EC₅₀ of 150 nM. The ~3-fold shift between the biochemical IC₅₀ (45 nM) and the cellular EC₅₀ is common and acceptable, reflecting factors like cell membrane permeability and intracellular ATP competition.

Part 4: Tertiary Validation - Kinase Selectivity Profiling

Potency is only half the story; selectivity is paramount. An inhibitor that hits dozens of kinases is likely to cause off-target toxicities. The goal is to understand the compound's "polypharmacology."[6] This requires screening the compound against a broad panel of other kinases.

Methodology: Kinome-Wide Profiling

Commercial services offer comprehensive kinase profiling, screening a single concentration of a compound (e.g., 1 µM) against hundreds of kinases.[13] Hits from this primary scan (e.g., >80% inhibition) are then followed up with full IC₅₀ determinations to confirm potency.

  • Authoritative Grounding: Interpreting selectivity data requires context. A compound is not simply "selective" or "non-selective." The key is to understand its activity against closely related kinases (e.g., other MAPKs like JNK or ERK) and against kinases known to be associated with toxicity (e.g., certain cell cycle kinases). The data allows for the calculation of a Selectivity Score , which can quantify the promiscuity of an inhibitor.[13]

Data Interpretation: Selectivity of Derivative B
Kinase TargetPercent Inhibition @ 1 µMIC₅₀ (nM)Interpretation
p38α (MAPK14) 99% 45 Primary Target
p38β (MAPK11)95%90Expected activity against related isoform
JNK125%> 5,000Good selectivity over related MAPK
ERK210%> 10,000Excellent selectivity over related MAPK
LCK5%> 10,000No significant off-target activity
GSK-3β8%> 10,000No significant off-target activity

This hypothetical data demonstrates that Derivative B is a highly selective p38α/β inhibitor. It shows minimal activity against other MAPK family members and other common kinases, suggesting a favorable off-target profile and making it a strong lead candidate for further development.

Conclusion

This guide has outlined a rigorous, three-tiered approach to the in vitro validation of novel kinase inhibitors derived from a this compound scaffold. By systematically progressing from biochemical potency (IC₅₀) to cellular target engagement (EC₅₀) and finally to kinome-wide selectivity, we build a comprehensive and trustworthy data package. This structured validation cascade, rooted in established scientific principles and utilizing robust assay technologies, provides the critical data needed to make informed decisions, de-risk drug discovery programs, and ultimately identify lead candidates with the highest probability of success.

References

A Comparative Guide to Catalytic Efficiency in the Synthesis of 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized molecular intermediates is a cornerstone of innovation. 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde is one such molecule, a versatile building block whose value is derived from its unique combination of reactive sites: a halogenated aromatic ring, an imidazole moiety, and an aldehyde group. These features make it a critical precursor for a wide range of biologically active compounds and advanced materials.

The primary synthetic challenge in constructing this molecule lies in the formation of the C-N bond between the electron-deficient aryl chloride and the imidazole ring. This transformation, a type of cross-coupling reaction, is highly dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the two leading catalytic systems employed for this purpose: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. We will dissect their performance based on experimental data, explore the mechanistic rationale behind their application, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Core Challenge: Forging the Aryl-N Bond

The synthesis of this compound typically involves the coupling of imidazole with a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-bromobenzaldehyde. The presence of an electron-withdrawing aldehyde group and a deactivating chloro substituent on the aromatic ring makes this C-N bond formation non-trivial. The choice of catalyst is therefore paramount, as it must overcome the electronic hurdles of the substrates while tolerating the functional groups present.

G cluster_0 Precursors cluster_1 Catalytic Systems cluster_2 Product Imidazole Imidazole Catalyst Catalyst System (Pd or Cu-based) Imidazole->Catalyst 3-Chloro-4-Halobenzaldehyde 3-Chloro-4-Halobenzaldehyde 3-Chloro-4-Halobenzaldehyde->Catalyst Target_Molecule This compound Catalyst->Target_Molecule C-N Cross-Coupling

Caption: The central C-N cross-coupling reaction.

Benchmarking the Titans: Palladium vs. Copper Catalysis

The two most prominent methods for aryl-N bond formation are the Buchwald-Hartwig amination, which relies on palladium catalysts, and the Ullmann condensation, which uses copper catalysts.[1][2] While both can achieve the desired transformation, they differ significantly in reaction conditions, catalyst loading, cost, and sensitivity.

Performance Metrics Explained

To objectively compare these systems, we must look beyond simple reaction yield. A holistic assessment includes:

  • Yield (%): The percentage of the theoretical maximum product obtained.

  • Turnover Number (TON): Moles of product formed per mole of catalyst. This metric is crucial for assessing catalyst lifetime and cost-effectiveness, especially in large-scale synthesis.

  • Turnover Frequency (TOF): The TON per unit of time (usually hours), indicating the intrinsic speed or activity of the catalyst.[3]

  • Reaction Conditions: Temperature, pressure, and reaction time. Milder conditions are preferable to preserve sensitive functional groups and reduce energy consumption.

  • Catalyst Loading (mol %): The amount of catalyst relative to the limiting reactant. Lower loadings are economically and environmentally superior.[4]

  • Functional Group Tolerance: The ability of the catalyst to perform effectively without reacting with other functional groups in the molecule, such as the aldehyde in our target.

Comparative Data Summary

The following table summarizes typical performance characteristics of each catalytic system for the N-arylation of imidazoles with aryl halides, providing a framework for comparison.

Performance MetricCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig AminationRationale & Causality
Typical Catalyst CuI, Cu₂O, Cu powder[2][5][6]Pd(OAc)₂, Pd₂(dba)₃[7][8]Palladium's catalytic cycle is generally more efficient and versatile for a wider range of substrates.
Ligand Requirement Often requires ligands like L-proline, phenanthroline to improve solubility and activity.[9][10]Critically dependent on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11]Ligands stabilize the metal center, modulate its reactivity, and facilitate key steps like reductive elimination.
Typical Conditions High temperatures (110-210 °C), polar aprotic solvents (DMF, DMSO).[2]Milder temperatures (80-110 °C), often in ethereal or aromatic solvents (Toluene, Dioxane).[8]The high efficiency of Pd-phosphine systems allows for lower activation energy barriers.
Catalyst Loading Often stoichiometric or high catalytic loading (5-20 mol %).[2]Low catalytic loading (0.1-2 mol %).[12]The high TOF of palladium catalysts means less is needed to achieve the same transformation rate.
Yields Moderate to good (50-85%).[6]Good to excellent (80-98%).[8]The well-defined catalytic cycle of Buchwald-Hartwig often leads to cleaner reactions with fewer side products.
Cost Lower catalyst cost (Copper is abundant).Higher catalyst cost (Palladium is a precious metal).The price of the metal is a major factor, though ligand costs for Pd systems can also be significant.
Sensitivity Less sensitive to air and moisture.Highly sensitive to air; requires inert atmosphere techniques.Pd(0), the active catalytic species, is readily oxidized by air, requiring careful handling.

Mechanistic Deep Dive: Understanding the "Why"

The differences in performance are rooted in their distinct reaction mechanisms.

The Buchwald-Hartwig Amination Cycle (Palladium)

This cycle is a well-understood, three-stage process involving Pd(0) and Pd(II) intermediates.[12] The bulky phosphine ligands are not mere spectators; they are essential for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the active Pd(0) species.[11]

G Pd(0)L2 Pd(0)L₂ Complex1 Ar-Pd(II)(L)₂-X Pd(0)L2->Complex1 Oxidative Addition Complex2 [Ar-Pd(II)(L)₂(Imidazolyl)] Complex1->Complex2 Ligand Exchange Complex2->Pd(0)L2 Product Ar-Imidazole Complex2->Product Reductive Elimination Base Base Base->Complex1 ArX Ar-X ArX->Pd(0)L2 ImidazoleH Imidazole-H ImidazoleH->Complex1

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation Cycle (Copper)

The mechanism of the Ullmann reaction is more debated but is generally believed to involve Cu(I) and Cu(III) species.[2] The reaction often requires higher temperatures to drive the oxidative addition of the aryl halide to the copper center, a step that is typically more difficult than with palladium.

G Cu(I)X Cu(I)X Complex1 Cu(I)-Imidazolyl Cu(I)X->Complex1 Ligand Exchange Complex2 Ar-Cu(III)(Imidazolyl)X Complex1->Complex2 Oxidative Addition Complex2->Cu(I)X Product Ar-Imidazole Complex2->Product Reductive Elimination Base Base Base->Cu(I)X ArX Ar-X ArX->Complex1 ImidazoleH Imidazole-H ImidazoleH->Cu(I)X

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocols: From Theory to Practice

The trustworthiness of a guide lies in its actionable protocols. Below are representative, self-validating procedures for both catalytic systems.

General Experimental Workflow for Catalyst Screening

G A 1. Reactor Setup (Inert Atmosphere) B 2. Add Reagents (Aryl Halide, Imidazole, Base, Solvent) A->B C 3. Add Catalyst/Ligand (Degas Solution) B->C D 4. Heat to Temperature (Stir for specified time) C->D E 5. Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Work-up & Quench E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A standardized workflow for benchmarking catalyst performance.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for C-N cross-coupling reactions.[7][13]

  • Materials:

    • 3-Chloro-4-fluorobenzaldehyde (1.0 eq)

    • Imidazole (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (1 mol %)

    • XPhos (2 mol %)

    • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 3-chloro-4-fluorobenzaldehyde, imidazole, and potassium carbonate.

    • Add Pd(OAc)₂ and XPhos.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

This protocol is based on classic and improved Ullmann methodologies.[6][10]

  • Materials:

    • 3-Chloro-4-bromobenzaldehyde (1.0 eq)

    • Imidazole (1.5 eq)

    • Copper(I) Iodide (CuI) (10 mol %)

    • L-Proline (20 mol %)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add 3-chloro-4-bromobenzaldehyde, imidazole, CuI, L-proline, and K₂CO₃.

    • Add anhydrous DMSO.

    • Fit the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere.

    • Stir the reaction vigorously. Monitor progress by TLC.

    • After 24-48 hours, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract several times with ethyl acetate.

    • Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography.

Conclusion and Authoritative Recommendation

For the synthesis of this compound, the Palladium-Catalyzed Buchwald-Hartwig amination emerges as the superior methodology for laboratory-scale and fine chemical production. Its primary advantages are significantly milder reaction conditions, substantially lower catalyst loadings, higher yields, and broader functional group tolerance.[13] These factors often outweigh the higher initial cost of the palladium catalyst and ligands, especially when considering the overall process efficiency and atom economy.

The Copper-Catalyzed Ullmann condensation remains a viable, cost-effective alternative, particularly for large-scale industrial processes where catalyst cost is a dominant factor and harsh reaction conditions are manageable. [2] However, the high temperatures and catalyst loadings make it a less "green" and less precise tool compared to its palladium counterpart.

The choice of catalyst is not merely a procedural step; it is a strategic decision that impacts yield, purity, cost, and environmental footprint. For researchers and drug development professionals aiming for efficiency, reliability, and precision, the investment in a well-defined palladium-based system is strongly recommended.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as the intermediate 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde (CAS No. 870837-48-2), is not merely a logistical task but a critical component of compliant and ethical scientific practice. This guide provides a procedural framework grounded in regulatory principles and field-proven experience to manage the waste stream of this compound, ensuring the protection of both personnel and the environment.

Hazard Profile and Regulatory Waste Classification

The cornerstone of any disposal plan is a thorough understanding of the material's hazards and its classification under environmental law. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), mandates a formal "hazardous waste determination" for all chemical waste.[1][2]

Intrinsic Hazard Assessment

While comprehensive toxicological and ecological data for this compound is not widely available, its chemical structure provides the necessary information for a conservative hazard assessment and proper waste classification.[3] Structurally, it is a halogenated aromatic aldehyde .

  • Halogenated Organic Compound: The presence of a chlorine atom bonded to the benzene ring places this compound in the category of halogenated organic compounds.[4][5] This is the single most critical factor for its disposal, as these compounds have the potential to be persistent in the environment and may require specific treatment technologies to prevent the formation of toxic byproducts like dioxins during incineration.

  • Aldehyde Functionality: The aldehyde group can impart reactivity and potential toxicity.

  • Imidazole Moiety: Imidazole derivatives are common in biologically active molecules.

Based on the Safety Data Sheet (SDS) and data from analogous compounds like 3-chlorobenzaldehyde, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[6][7][8] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

EPA Hazardous Waste Classification

Given its chemical nature as a halogenated organic compound, waste containing this compound must be managed as hazardous waste. Many state and federal regulations have specific requirements for liquids containing halogenated organic compounds, sometimes with concentration thresholds.[9] The most prudent and compliant approach is to assume any quantity of this chemical waste is hazardous and must not be disposed of via sanitary sewer or general refuse.[3]

Core Principles of Compliant Disposal

Before detailing the step-by-step protocol, it is essential to understand the foundational principles that govern the handling of this waste stream. These principles are designed to prevent accidental chemical reactions, ensure regulatory compliance, and facilitate safe and efficient disposal by a licensed facility.

Absolute Segregation of Waste Streams

The most common and costly mistake in a laboratory setting is the improper mixing of waste streams. Halogenated and non-halogenated organic wastes must always be collected in separate, clearly labeled containers.[5][10]

  • Causality: The disposal methods for these two streams are different. Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[3][6] Mixing non-halogenated solvents into this stream significantly increases the volume and, therefore, the cost of this specialized disposal. Conversely, adding halogenated waste to a non-halogenated stream contaminates it, forcing the entire volume to be treated by the more expensive method.

Proper Containerization and Labeling

All hazardous waste must be accumulated in containers that are compatible with the waste, are in good condition, and can be securely sealed.[1][11]

  • Labeling: Containers must be labeled with the words "Hazardous Waste" and a complete and accurate description of the contents.[10] For a mixed waste container, every component must be listed. Labels should be applied at the moment the first drop of waste is added.

  • Closure: Waste containers must remain closed at all times except when waste is actively being added.[1][10] This is a top EPA violation and is critical for preventing the release of volatile organic compounds (VOCs) and ensuring safety during a spill or fire.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation at the lab bench to its final removal by a certified waste management partner.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[6]

  • Body Protection: A standard lab coat.

Step 2: Segregate Waste at the Point of Generation
  • Pure Compound/Residue: Any unused or expired this compound solid should be collected in a dedicated, labeled hazardous waste container.

  • Solutions: Solutions containing the compound (e.g., from a reaction workup or chromatography) must be collected in a container designated for "Halogenated Organic Liquid Waste." [5]

  • Contaminated Labware:

    • Disposable Items: Pipette tips, wipes, and contaminated gloves that have come into contact with the compound should be placed in a sealed bag or container labeled "Hazardous Waste - Solid" with the chemical name listed.

    • Reusable Glassware: Glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be handled as non-hazardous, but this should be verified with your institution's Environmental Health and Safety (EHS) department.

Step 3: Manage Waste Accumulation
  • Waste should be accumulated in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the operator.[11]

  • Ensure the waste container is properly labeled with all components and their approximate concentrations.

  • Keep the container sealed when not in use.[1]

Step 4: Disposal of Empty Containers
  • The original product container is not considered "empty" until it has been properly decontaminated.

  • The standard procedure is a "triple rinse."[3] Rinse the container three times with a suitable solvent. The first rinseate must be collected as hazardous waste. The properly rinsed container can then often be recycled or disposed of as non-hazardous solid waste, though the packaging may also be punctured to render it unusable.[3]

Step 5: Arrange for Final Disposal
  • Once your waste container is full or you are finished with the process, contact your institution's EHS department.

  • EHS will arrange for a licensed hazardous waste transporter to pick up the waste.[2] You will need to provide an accurate accounting of the container's contents.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled high-temperature incineration.[3][12]

Summary of Key Safety and Disposal Parameters

ParameterInformation for this compoundRationale & Reference
Primary Hazard Class Halogenated Organic CompoundBased on chemical structure containing a carbon-halogen bond.[4][5]
EPA Waste Status Must be managed as Hazardous Waste.Prudent practice due to halogenated nature and lack of full toxicity data.[1][2]
Primary Disposal Method Controlled high-temperature incineration with flue gas scrubbing.Recommended method for halogenated organic compounds to ensure complete destruction and neutralize harmful byproducts.[3][6]
Sewer Disposal Strictly Prohibited. Prevents release of potentially persistent and toxic chemicals into aquatic ecosystems.[3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.Standard protection against irritation and chemical exposure.[6]
Waste Segregation Mandatory. Collect in a dedicated "Halogenated Organic Waste" stream.Prevents contamination of other waste streams and ensures proper, cost-effective treatment.[5][10]

Disposal Decision Workflow

The following diagram illustrates the critical decision points for properly managing waste generated from processes involving this compound.

G cluster_0 Start: Point of Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation & Disposal start Generate Waste (e.g., leftover solid, reaction mixture, contaminated wipe) decision Is waste the pure compound or contaminated with it? start->decision waste_stream Designate as 'HALOGENATED ORGANIC WASTE' decision->waste_stream Yes containerize Place in a compatible, properly labeled waste container. Ensure container is kept closed. waste_stream->containerize list_contents List all chemical components on the waste label. containerize->list_contents store Store container in a designated Satellite Accumulation Area (SAA). list_contents->store ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->ehs end_node Final Disposal via licensed TSDF (Incineration) ehs->end_node

Caption: Decision workflow for the compliant disposal of waste containing this compound.

Conclusion

The responsible disposal of this compound is straightforward when guided by the foundational principles of waste classification, segregation, and compliant accumulation. By recognizing this substance as a halogenated organic compound and adhering to the protocols outlined above, researchers can ensure their work remains in full compliance with safety and environmental regulations. Always consult your institution's specific waste management guidelines and your EHS department as the final authority on disposal procedures.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the introduction of novel reagents like 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde into a synthesis workflow is a moment of potential discovery. This substituted benzaldehyde, with its unique combination of a halogen and an imidazole moiety, offers a versatile scaffold for building complex molecular architectures. However, with this potential comes the responsibility of ensuring the utmost safety and precision in its handling. This guide provides an in-depth, experience-driven protocol for the safe and effective use of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence in your laboratory.

Immediate Safety Considerations: Understanding the Hazard Profile

While a complete toxicological profile for this compound is not extensively documented in publicly available literature, its structure as a chlorinated aromatic aldehyde with an imidazole substituent provides clear indicators of its potential hazards. Based on the Safety Data Sheet (SDS) and data from analogous compounds, we must assume it poses risks of skin, eye, and respiratory irritation.[1][2][3][4] Aromatic aldehydes can be sensitizers, and chlorinated compounds can have long-term health implications. Therefore, treating this compound with a high degree of caution is paramount.

The "Why" Behind the Precautions:

The aldehyde functional group can be reactive and may cause irritation upon contact with mucous membranes. The presence of a chlorine atom on the aromatic ring can enhance its reactivity and potential for skin absorption. The imidazole group, while common in biological systems, can also contribute to the overall hazard profile of the molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine powders. A face shield offers an additional layer of protection, especially during bulk transfers or when there is a higher risk of splashing.[1][3]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling the neat compound. After handling, remove gloves using the proper technique to avoid contaminating your skin.[1]
Body A flame-resistant laboratory coat.A lab coat is essential to protect your skin and clothing from spills and contamination. Ensure it is fully buttoned.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.While handling in a certified chemical fume hood should be the primary engineering control, respiratory protection is crucial, especially when weighing the solid compound or if there is any potential for aerosolization.

Operational Plan: From Receipt to Reaction

A meticulously planned workflow is essential for minimizing exposure and preventing accidents. The following step-by-step guide provides a framework for the safe handling of this compound.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the most critical engineering control for preventing inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure you are wearing all the required PPE. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing:

    • To minimize the dispersion of fine particles, use a weigh boat or a tared container.

    • If possible, use an anti-static gun to reduce static electricity, which can cause the powder to become airborne.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid any sudden movements that could create dust.

  • Transfer and Dissolution:

    • When transferring the solid to a reaction vessel, do so slowly and carefully.

    • If dissolving the compound, add the solvent to the solid in a controlled manner to prevent splashing.

  • Reaction Setup:

    • Ensure your reaction apparatus is securely clamped and that all joints are properly sealed.

    • If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Avoid open flames.

Disposal Plan: Responsible Stewardship from Start to Finish

Proper disposal is a critical and often overlooked aspect of laboratory safety. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be placed in a designated, labeled hazardous waste container.

  • Chemical Waste:

    • Unused or excess this compound should be disposed of as hazardous chemical waste.[6][7]

    • Reaction mixtures containing this compound should also be treated as hazardous waste.

    • Never dispose of this chemical down the drain.[6][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[6] The rinsed container can then be disposed of according to your institution's policies.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Visualizing the Workflow: A Graphviz Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Prep Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator Setup Prepare Fume Hood: - Verify Airflow - Line with Bench Paper Prep->Setup Weigh Weigh Compound: - Use Weigh Boat - Minimize Dust Setup->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Add Solvent Slowly Transfer->Dissolve React Set Up Reaction Dissolve->React Solid_Waste Contaminated Solids: - Gloves, Paper, etc. - To Hazardous Waste React->Solid_Waste Liquid_Waste Chemical Waste: - Excess Reagent - Reaction Mixture - To Hazardous Waste React->Liquid_Waste

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.